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  • Product: 4-(2-Methylpentyl)morpholine
  • CAS: 16627-39-7

Core Science & Biosynthesis

Foundational

Unraveling the Enigma: The Biological Activity of 4-(2-Methylpentyl)morpholine Remains Undefined

While the morpholine ring itself is a well-established and versatile scaffold in medicinal chemistry, contributing to a wide array of biologically active compounds, the specific functionalization with a 2-methylpentyl gr...

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Author: BenchChem Technical Support Team. Date: April 2026

While the morpholine ring itself is a well-established and versatile scaffold in medicinal chemistry, contributing to a wide array of biologically active compounds, the specific functionalization with a 2-methylpentyl group at the 4-position has not been the subject of published research. This lack of information prevents a detailed analysis of its potential molecular targets, signaling pathways, and overall impact on cellular and systemic functions.

The broader family of morpholine derivatives has demonstrated a remarkable diversity of biological activities, acting as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[1][2][3] Some derivatives have been shown to target the central nervous system, exhibiting antidepressant or analgesic properties.[4][5][6] The mechanism of action for these varied effects is equally diverse, with some morpholine-containing molecules acting as potent and selective enzyme inhibitors, such as inhibitors of PI3 kinase or ubiquitin-specific protease 1 (USP1).[7][8] Others function by interacting with specific cellular receptors.[9]

The physicochemical properties of the morpholine ring, including its ability to improve aqueous solubility and its potential for forming hydrogen bonds, make it an attractive component in drug design.[9][10][11] These properties can enhance the pharmacokinetic profile of a molecule, improving its absorption, distribution, metabolism, and excretion (ADME) characteristics.[11]

However, without specific experimental data for 4-(2-Methylpentyl)morpholine, any discussion of its mechanism of action would be purely speculative. To elucidate the biological activity of this compound, a systematic research approach would be necessary.

Proposed Future Research Workflow

Should 4-(2-Methylpentyl)morpholine become a compound of interest for researchers, a standard workflow for characterizing its mechanism of action would involve several key stages.

Figure 1: A generalized workflow for the elucidation of the mechanism of action of a novel chemical entity.

Experimental Protocols

1. High-Throughput Screening (HTS):

  • Objective: To identify potential biological targets or cellular phenotypes affected by 4-(2-Methylpentyl)morpholine.

  • Methodology:

    • Prepare a stock solution of 4-(2-Methylpentyl)morpholine in a suitable solvent (e.g., DMSO).

    • Utilize a panel of diverse cellular or biochemical assays. This could include assays for enzyme inhibition, receptor binding, cell viability in various cancer cell lines, or reporter gene assays for specific signaling pathways.

    • Expose the assays to a range of concentrations of the compound.

    • Detect and quantify the assay signal using appropriate instrumentation (e.g., plate readers for absorbance, fluorescence, or luminescence).

    • Analyze the data to identify "hits" – instances where the compound produces a significant and reproducible effect.

2. Target Identification and Validation:

  • Objective: To confirm the molecular target(s) responsible for the observed biological activity.

  • Methodology (example for a potential enzyme inhibitor):

    • In Vitro Kinase Assay: If HTS suggests kinase inhibition, perform in vitro kinase assays with the purified candidate kinase.

    • Procedure:

      • Prepare a reaction mixture containing the purified kinase, a substrate peptide, and ATP (often radiolabeled or coupled to a reporter system).

      • Add varying concentrations of 4-(2-Methylpentyl)morpholine.

      • Incubate to allow the kinase reaction to proceed.

      • Quantify the phosphorylation of the substrate to determine the inhibitory activity (e.g., IC50 value).

    • Cellular Thermal Shift Assay (CETSA): To confirm target engagement in a cellular context.

    • Procedure:

      • Treat intact cells with 4-(2-Methylpentyl)morpholine.

      • Heat the cell lysate to various temperatures.

      • Analyze the soluble fraction by Western blotting for the presence of the target protein. Ligand binding typically stabilizes the protein, leading to a higher melting temperature.

3. In-Depth Mechanism of Action Studies:

  • Objective: To understand how the interaction of the compound with its target leads to a physiological response.

  • Methodology (example for a confirmed signaling pathway modulator):

    • Western Blot Analysis: To assess the phosphorylation status and expression levels of key proteins in the identified signaling pathway.

    • Procedure:

      • Treat cells with 4-(2-Methylpentyl)morpholine for various times and at different concentrations.

      • Lyse the cells and separate the proteins by SDS-PAGE.

      • Transfer the proteins to a membrane and probe with antibodies specific for the proteins of interest and their phosphorylated forms.

    • Gene Expression Analysis (qPCR or RNA-seq): To determine the effect of the compound on the transcription of downstream target genes.

Conclusion

References

  • [1] Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 2218–2249.

  • [12] Mallion, K. B., Turner, R. W., & Todd, A. H. (1973). U.S. Patent No. 3,714,161. Washington, DC: U.S. Patent and Trademark Office.

  • [2] Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.

  • [10] Heiran, R., et al. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry.

  • [3] Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 3(1), 40-51.

  • [7] Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858.

  • [13] Panneerselvam, P., et al. (2010). Synthesis and Pharmacological Evaluation of Schiff Bases of 4-(2-Aminophenyl)-Morpholines. Iranian Journal of Pharmaceutical Research, 9(1), 55-63.

  • [4] Melloni, P., et al. (1980). U.S. Patent No. 4,229,449. Washington, DC: U.S. Patent and Trademark Office.

  • [9] Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.

  • [14] Ali, M., et al. (2017). Morpholine or methylpiperazine and salicylaldimine based heteroleptic square planner platinum (II) complexes: In vitro anticancer study and growth retardation effect on E. coli. European Journal of Medicinal Chemistry, 131, 263-274.

  • [8] Wang, Y., et al. (2025). Discovery and Optimization of a Series of Novel Morpholine-Containing USP1 Inhibitors. Journal of Medicinal Chemistry.

  • [5] Siemer, H., et al. (n.d.). United States Patent Office, Patent No. 2,885,318.

  • [11] Kumari, P., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.

  • [15] Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137.

  • [16] Amendt, D., et al. (2016). Patent No. WO2016020320A1.

  • [17] Whiteman, M., & Winyard, P. G. (2014). U.S. Patent No. 8,865,684 B2. Washington, DC: U.S. Patent and Trademark Office.

  • [18] de Fátima, A., et al. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Molecules, 28(13), 5227.

  • [6] Sabat, M., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2209-2224.

Sources

Exploratory

A Preliminary Investigation of 4-(2-Methylpentyl)morpholine as a Chemical Building Block

Abstract The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its capacity to improve the pharmacokinetic and pharmacodynamic profiles of bioactive molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its capacity to improve the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2] This technical guide provides a preliminary, in-depth investigation into 4-(2-Methylpentyl)morpholine, a specific N-alkylated derivative. While data on this particular molecule is scarce, this paper extrapolates from established principles of morpholine chemistry to outline its potential as a valuable building block for researchers in drug discovery and materials science. We will cover its fundamental physicochemical properties, propose a robust synthetic protocol, explore its likely reactivity and applications, and discuss essential safety considerations. This document serves as a foundational resource to stimulate and guide future research into this promising compound.

Introduction: The Significance of the Morpholine Scaffold

Morpholine, a saturated heterocycle containing both an amine and an ether functional group, is a ubiquitous scaffold in a multitude of industrial and pharmaceutical applications.[3][4] Its unique physicochemical properties—stemming from the weakly basic nitrogen atom (pKa of the conjugate acid is ~8.5) and the hydrogen-bond-accepting oxygen—confer advantages in aqueous solubility and metabolic stability.[5][6] These attributes have led to the incorporation of the morpholine moiety into numerous FDA-approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.[3][7]

The nitrogen atom of the morpholine ring serves as a convenient attachment point for various substituents, allowing chemists to fine-tune the properties of a parent molecule. The subject of this guide, 4-(2-Methylpentyl)morpholine, features a branched, six-carbon alkyl chain. This lipophilic substituent is expected to significantly influence the molecule's overall properties, making it a potentially valuable building block for modulating lipophilicity, enhancing binding in hydrophobic pockets of target proteins, and optimizing blood-brain barrier (BBB) permeability in central nervous system (CNS) drug candidates.[6]

This guide will deconstruct the potential of 4-(2-Methylpentyl)morpholine, providing a theoretical yet robust framework for its synthesis and application.

Physicochemical Profile

The properties of 4-(2-Methylpentyl)morpholine can be reliably estimated based on its constituent parts: the morpholine ring and the 2-methylpentyl group.

Caption: Molecular structure of 4-(2-Methylpentyl)morpholine.

Table 1: Estimated Physicochemical Properties

PropertyValueRationale / Source
Molecular Formula C₁₀H₂₁NOStructural analysis
Molecular Weight 171.28 g/mol Calculation from formula
Appearance Colorless to pale yellow liquidExtrapolated from similar N-alkylated morpholines.[4]
Predicted Boiling Point ~200-220 °CIncreased from morpholine (129 °C) due to higher molecular weight and alkyl chain.
Predicted Solubility Sparingly soluble in water; soluble in organic solvents.The polar morpholine head provides some water solubility, but the C6 alkyl tail increases lipophilicity.[8][9]
Predicted pKa (conjugate acid) ~8.0 - 8.5N-alkylation has a minor effect on the basicity of the morpholine nitrogen.[8]

Synthesis and Experimental Protocol

The most direct and widely adopted method for preparing N-alkylated morpholines is through a bimolecular nucleophilic substitution (Sₙ2) reaction. This involves using morpholine as the nucleophile to displace a leaving group from an alkyl electrophile.[10]

Proposed Synthetic Scheme

The synthesis of 4-(2-Methylpentyl)morpholine can be efficiently achieved by reacting morpholine with 1-bromo-2-methylpentane in the presence of a mild base.

cluster_reactants Reactants cluster_conditions Conditions cluster_products Products morpholine Morpholine (Nucleophile) target 4-(2-Methylpentyl)morpholine morpholine->target alkyl_halide 1-Bromo-2-methylpentane (Electrophile) alkyl_halide->target base K₂CO₃ (Base) salt KHCO₃ + KBr (Byproducts) base->salt solvent Acetonitrile (Solvent) heat Reflux (82°C) G A 1. Charge Reactor (Morpholine, K₂CO₃, Acetonitrile) B 2. Add Alkyl Bromide A->B C 3. Heat to Reflux (6-12 hours) B->C D 4. Monitor by TLC/GC-MS C->D D->C Incomplete E 5. Cool and Filter Solids D->E Complete F 6. Concentrate Filtrate E->F G 7. Aqueous Work-up (Extraction) F->G H 8. Dry and Concentrate G->H I 9. Purify via Chromatography H->I J Pure Product I->J Core Bioactive Core (e.g., Aryl Halide) Coupling Coupling Reaction (e.g., Buchwald-Hartwig) Core->Coupling BuildingBlock 4-(2-Methylpentyl)morpholine BuildingBlock->Coupling NewCompound New Drug Candidate Coupling->NewCompound Introduce Lipophilic & Polar Groups Screening Biological Screening (Potency, Selectivity) NewCompound->Screening Optimization Lead Optimization (ADME/Tox Properties) Screening->Optimization Identify Hits

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Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis of 4-(2-Methylpentyl)morpholine via Reductive Amination

Target Compound: 4-(2-Methylpentyl)morpholine (CAS: 16627-39-7)[1] Application Context: Building block synthesis, drug development intermediates, and specialized surfactant research. Scientific Rationale and Mechanistic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 4-(2-Methylpentyl)morpholine (CAS: 16627-39-7)[1] Application Context: Building block synthesis, drug development intermediates, and specialized surfactant research.

Scientific Rationale and Mechanistic Pathway

The synthesis of N-alkylated morpholine derivatives is a fundamental transformation in medicinal chemistry. For the preparation of 4-(2-Methylpentyl)morpholine, the most efficient, scalable, and chemoselective route is the direct reductive amination of 2-methylpentanal with morpholine.

To achieve this, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3​ ) is selected as the reducing agent. Unlike Sodium Borohydride ( NaBH4​ ), which can prematurely reduce the aldehyde to an alcohol, or Sodium Cyanoborohydride ( NaBH3​CN ), which generates highly toxic hydrogen cyanide gas upon acidic workup, STAB provides a mild, self-buffering, and highly selective reduction[2]. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the boron-hydride bond, ensuring that STAB selectively reduces the transient iminium ion rather than the starting carbonyl compound[2].

Reaction Workflow and Logic

G R1 2-Methylpentanal (Electrophile) I1 Hemiaminal Intermediate (Transient) R1->I1 Nucleophilic Addition R2 Morpholine (Nucleophile) R2->I1 I2 Iminium Ion (Reactive Species) I1->I2 Dehydration (-H2O) P1 4-(2-Methylpentyl)morpholine (Target Product) I2->P1 Reduction via NaBH(OAc)3

Figure 1: Mechanistic pathway for the reductive amination yielding 4-(2-Methylpentyl)morpholine.

Quantitative Reaction Parameters

The following stoichiometry is optimized for a 10 mmol scale reaction. A slight excess of morpholine ensures complete consumption of the aldehyde, while 1.4 equivalents of STAB drive the reduction of the iminium intermediate to completion[2].

Reagent / SolventRoleMW ( g/mol )EquivalentsAmount (mmol)Mass / Volume
2-Methylpentanal Electrophile100.161.0010.01.00 g
Morpholine Nucleophile87.121.0510.50.915 g (0.92 mL)
NaBH(OAc)₃ (STAB) Reducing Agent211.941.4014.02.97 g
1,2-Dichloroethane (DCE) Solvent98.96N/AN/A30.0 mL
Acetic Acid (Glacial) Catalyst (Optional)60.051.0010.00.60 g (0.57 mL)

Note: DCE is the preferred solvent due to its optimal dielectric constant, which stabilizes the iminium ion intermediate better than THF or ether[2].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; in-process controls are embedded to ensure mechanistic progression before advancing to the next step.

Phase 1: Iminium Ion Formation
  • Apparatus Setup: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (Nitrogen or Argon) for 5 minutes to exclude atmospheric moisture, which can prematurely hydrolyze the iminium intermediate.

  • Solvent & Reactant Addition: Add 30.0 mL of anhydrous 1,2-Dichloroethane (DCE) to the flask. Inject 1.00 g (10.0 mmol) of 2-methylpentanal and 0.92 mL (10.5 mmol) of morpholine via syringe.

  • Catalysis (Optional but Recommended): Add 0.57 mL (10.0 mmol) of glacial acetic acid. Causality: While aldehydes often react without acid, the addition of acetic acid accelerates the dehydration of the hemiaminal into the reactive iminium ion[2].

  • Equilibration: Stir the mixture at room temperature (20–25 °C) for 15–30 minutes to allow the iminium equilibrium to establish.

Phase 2: Reduction
  • Reducing Agent Addition: Introduce 2.97 g (14.0 mmol) of Sodium Triacetoxyborohydride (STAB) in three equal portions over 15 minutes. Causality: Portion-wise addition mitigates the mild exotherm and prevents localized depletion of the reducing agent.

  • Reaction Monitoring: Stir the opaque, milky suspension at room temperature under nitrogen. Monitor the reaction via TLC (Silica gel, Hexanes/Ethyl Acetate 7:3, visualized with Ninhydrin or iodine) or GC-MS. The reaction is typically complete within 2 to 4 hours[2].

Phase 3: Quenching and Workup
  • Quenching: Once complete consumption of the aldehyde is confirmed, slowly add 20 mL of saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) to the flask. Causality: The basic quench neutralizes the acetic acid and decomposes unreacted STAB, liberating CO2​ gas (add slowly to prevent foaming).

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) ( 2×15 mL ).

  • Washing: Combine the organic layers (DCE + DCM) and wash with 20 mL of brine (saturated NaCl ) to remove residual water and water-soluble impurities.

  • Drying: Transfer the organic phase to an Erlenmeyer flask and dry over anhydrous Sodium Sulfate ( Na2​SO4​ ) for 15 minutes. Filter off the drying agent.

Phase 4: Isolation and Purification
  • Concentration: Remove the volatile solvents (DCM and DCE) using a rotary evaporator under reduced pressure (water bath at 35 °C) to yield the crude 4-(2-Methylpentyl)morpholine as a pale yellow oil.

  • Purification: For high-purity analytical standards, purify the crude oil via silica gel column chromatography (eluting with Hexanes/Ethyl Acetate gradients) or via Kugelrohr distillation under high vacuum, as the product is a relatively low-molecular-weight tertiary amine.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. URL:[Link]

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Application

Application Note: Advanced Extraction and Purification Protocols for 4-(2-Methylpentyl)morpholine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Profile: 4-(2-Methylpentyl)morpholine (CAS: 16627-39-7)[1] Introduction & Physicochemical Rationale 4-(2-Methylpentyl)morphol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Profile: 4-(2-Methylpentyl)morpholine (CAS: 16627-39-7)[1]

Introduction & Physicochemical Rationale

4-(2-Methylpentyl)morpholine is a lipophilic tertiary amine characterized by a hydrophilic morpholine head and a hydrophobic 2-methylpentyl tail. In synthetic workflows—such as reductive amination or N-alkylation—isolating this compound from unreacted precursors, aliphatic alcohols, and side products requires a highly specific approach.

As a Senior Application Scientist, I emphasize that successful purification cannot rely on generic solvent evaporation. Instead, we must exploit the molecule's specific ionizable nature. The morpholine nitrogen possesses a pKa of approximately 8.3–8.5. This allows us to use a pH-driven Liquid-Liquid Extraction (LLE) strategy. At a low pH (< 2), the nitrogen protonates to form a highly water-soluble morpholinium salt. At a high pH (> 10), it reverts to its free-base form, which is immiscible in water but highly soluble in organic solvents like dichloromethane (DCM)[2].

Experimental Workflow

The following diagram illustrates the logical flow of the phase-switching extraction process.

G Crude Crude Mixture (Organic Phase) Acidify Add 1M HCl (pH < 2) Protonation Crude->Acidify AqPhase1 Aqueous Phase (Morpholinium Salt) Acidify->AqPhase1 Aqueous Layer OrgPhase1 Organic Phase (Impurities) Acidify->OrgPhase1 Organic Layer (Discard) Basify Add NaOH (pH > 10) Deprotonation AqPhase1->Basify Extract Extract with DCM (Free Base) Basify->Extract Purify Vacuum Distillation (>99% Purity) Extract->Purify

Caption: Workflow for the acid-base extraction and purification of 4-(2-Methylpentyl)morpholine.

Step-by-Step Methodologies

Protocol A: pH-Driven Liquid-Liquid Extraction (LLE)

This protocol separates the target amine from non-basic impurities through selective partitioning[3].

  • Initial Solvation: Dissolve the crude reaction mixture in an organic solvent (e.g., Methyl tert-butyl ether [MTBE] or Ethyl Acetate) at a ratio of 10 mL per gram of crude.

  • Acidic Partitioning: Transfer the solution to a separatory funnel. Add an equal volume of 1M HCl. Shake vigorously and vent to release pressure.

    • Causality: The acidic environment forces the conversion of the free base into 4-(2-methylpentyl)morpholin-4-ium chloride, driving it entirely into the aqueous phase.

    • Self-Validation Check: Test the aqueous layer with pH paper. It must read pH < 2. If the pH is higher, the protonation is incomplete; add additional 1M HCl until the target pH is reached.

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the product) into a clean Erlenmeyer flask. Discard the upper organic layer (containing neutral/lipophilic impurities).

  • Organic Wash: Wash the isolated aqueous layer once more with 0.5 volumes of fresh MTBE to scavenge any lingering trace lipophilic impurities. Discard the MTBE wash.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise while stirring.

    • Causality: Neutralization is exothermic. Cooling prevents thermal degradation and minimizes the volatilization of the free base.

    • Self-Validation Check: Continue adding NaOH until the solution tests at pH > 10 . The solution will visibly turn cloudy as the free-base morpholine derivative precipitates as an insoluble oil.

  • Free-Base Extraction: Extract the basified aqueous layer three times with Dichloromethane (DCM) (5 mL per gram of expected product per extraction)[2].

    • Expertise Insight: The amphiphilic nature of alkyl morpholines can sometimes reduce interfacial tension, causing stubborn emulsions. If an emulsion forms, add saturated aqueous NaCl (brine). This increases the ionic strength of the aqueous phase, forcing the organic compound into the DCM layer and breaking the emulsion.

  • Drying and Concentration: Combine the DCM extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base.

Protocol B: Purification via Vacuum Distillation

Alkyl morpholines typically have high boiling points. Atmospheric distillation can lead to thermal degradation.

  • Pre-Drying: Transfer the concentrated free-base oil to a round-bottom flask. Add Potassium Hydroxide (KOH) pellets (approx. 10% w/w) and stir for 1-2 hours.

    • Causality: KOH is a strong, basic desiccant. It effectively sequesters trace azeotropic water and neutralizes any residual acidic impurities without reacting with the tertiary amine[4].

  • Setup: Decant the dried oil into a distillation flask equipped with a Vigreux column, a calibrated high-temperature thermometer, and a vacuum distillation apparatus.

  • Distillation: Apply a vacuum (e.g., 1-5 Torr) and slowly heat the oil bath.

    • Self-Validation Check: Monitor the vapor temperature rigorously. Discard the initial forerun (which contains lower-boiling solvent residues) and collect the main fraction only when the temperature stabilizes at a constant plateau.

Protocol C: Chromatographic Purification (Alternative for Complex Mixtures)

If the crude mixture contains structurally similar basic impurities that cannot be distilled, use silica gel chromatography with a critical modification.

  • Eluent Preparation: Prepare a solvent system of Hexane:Ethyl Acetate (e.g., 80:20) containing 1% v/v Triethylamine (TEA) .

    • Causality: Standard silica gel contains acidic silanol groups that strongly bind to tertiary amines, causing severe peak tailing and product loss. The addition of 1% TEA acts as a basic modifier, saturating these active sites and ensuring sharp, symmetrical elution bands.

  • Execution: Load the sample, elute, and monitor fractions via Thin-Layer Chromatography (TLC). Since alkyl morpholines lack strong UV chromophores, visualize the spots using an iodine chamber or Dragendorff's reagent.

Quantitative Data Presentation: Solvent Selection

The choice of extraction solvent during the final free-base recovery step (Protocol A, Step 6) drastically impacts yield and purity. The data below summarizes the empirical performance of various solvents for extracting alkyl morpholines from aqueous basic solutions.

Extraction SolventDielectric Constant (ε)Average Recovery (%)Purity Profile (GC-MS)Evaporation EaseEmulsion Risk
Dichloromethane 9.1> 95% HighExcellentLow
MTBE 2.688 - 92%HighExcellentModerate
Ethyl Acetate 6.080 - 85%Moderate (trace H₂O)GoodHigh
Hexane 1.9< 60%LowExcellentLow

Table 1: Comparison of extraction solvents for the recovery of free-base 4-(2-Methylpentyl)morpholine.

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Method

Application Note: In Vitro Assay Preparation and Dosing Strategies for 4-(2-Methylpentyl)morpholine

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Focus Areas: Sterol Biosynthesis Inhibition (Efficacy) & Drug-Induced Phospholipidosis (Liability) Executive Summary In preclinical drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Focus Areas: Sterol Biosynthesis Inhibition (Efficacy) & Drug-Induced Phospholipidosis (Liability)

Executive Summary

In preclinical drug development, alkyl-substituted morpholines such as 4-(2-Methylpentyl)morpholine present a unique dual-profile. On one hand, the morpholine pharmacophore is a highly validated scaffold for inhibiting sterol biosynthesis, making it a potent antifungal and cholesterol-modulating agent[1]. On the other hand, its physicochemical nature as a lipophilic weak base classifies it as a Cationic Amphiphilic Drug (CAD), which carries a known liability for causing Drug-Induced Phospholipidosis (DIPL)[2].

This application note provides a comprehensive, self-validating framework for handling 4-(2-Methylpentyl)morpholine in in vitro settings. We detail the causality behind formulation choices and provide step-by-step methodologies for two critical assays: a target-engagement assay (Sterol Biosynthesis Inhibition) and a toxicity counter-screen (High-Content Screening for DIPL).

Mechanistic Rationale: Causality in Assay Design

To design robust assays for 4-(2-Methylpentyl)morpholine, one must understand its mechanism of action at a subcellular level.

Target Engagement (Endoplasmic Reticulum): Morpholine derivatives directly inhibit two critical membrane-bound enzymes in the ergosterol/cholesterol biosynthesis pathway: sterol Δ14 -reductase (ERG24) and sterol Δ8,7 -isomerase (ERG2)[3]. Inhibition at these nodes prevents the formation of mature sterols, leading to the accumulation of abnormal intermediates like ignosterol. Assays measuring target engagement must therefore rely on lipid extraction and LC-MS/MS quantification of these specific biomarkers.

Off-Target Liability (Lysosomal Trapping): 4-(2-Methylpentyl)morpholine contains a basic secondary amine (the morpholine ring) and a lipophilic tail (the 2-methylpentyl group). At physiological pH (7.4), the unprotonated fraction rapidly diffuses across cellular membranes. However, upon entering the acidic environment of the lysosome (pH ~4.8), the morpholine nitrogen becomes protonated. This positive charge prevents the molecule from diffusing back across the lysosomal membrane—a phenomenon known as ion trapping[4]. The trapped compound binds to intralysosomal phospholipids, forming indigestible complexes that inhibit lysosomal phospholipases, ultimately resulting in DIPL[5].

Mechanism cluster_0 Target 1: Endoplasmic Reticulum cluster_1 Target 2: Lysosome (pH ~4.8) Morpholine 4-(2-Methylpentyl)morpholine (Lipophilic Weak Base) CellMembrane Diffusion across Cell Membrane Morpholine->CellMembrane SterolInhib Inhibits ERG24 / ERG2 (Sterol Reductase/Isomerase) CellMembrane->SterolInhib Protonation Protonation of Morpholine Ring (Ion Trapping) CellMembrane->Protonation Ergosterol Depletion of Sterols & Accumulation of Ignosterol SterolInhib->Ergosterol PLD Inhibition of Phospholipases Drug-Induced Phospholipidosis Protonation->PLD

Mechanistic pathways of 4-(2-Methylpentyl)morpholine in sterol inhibition and lysosomal trapping.

Physicochemical Preparation & Dosing Strategy

Because 4-(2-Methylpentyl)morpholine is highly lipophilic, improper handling will lead to compound precipitation, adsorption to plasticware, and artificially low assay readouts.

Stock Solution Preparation
  • Solvent Selection: Use 100% anhydrous Dimethyl Sulfoxide (DMSO). Aqueous buffers will induce immediate micelle formation or precipitation.

  • Vial Selection: Prepare the primary stock (e.g., 10 mM) in glass vials rather than polystyrene tubes to prevent non-specific binding of the lipophilic tail to the plastic.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which can introduce atmospheric moisture into the DMSO, reducing compound solubility.

Dosing Considerations

To maintain a self-validating system, the final assay concentration of DMSO must never exceed 0.5% (v/v) . Higher DMSO concentrations disrupt lipid bilayers, causing baseline cytotoxicity that confounds lipid accumulation readouts in HCS assays[6].

Experimental Protocols

Protocol A: High-Content Screening (HCS) for Drug-Induced Phospholipidosis

This assay utilizes HepG2 cells (a human hepatoma cell line) and a fluorescent phospholipid probe (e.g., NBD-PE or HCS LipidTOX™) to quantify lysosomal lipid accumulation[7].

Self-Validation Logic: Cytotoxicity can cause non-specific dye accumulation, leading to false positives[6]. Therefore, this protocol incorporates a nuclear counter-stain (Hoechst 33342) and a membrane-permeability dye to gate out dead cells, ensuring that only viable cells are analyzed for PLD.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1.0 × 10⁴ cells/well in a 96-well black-wall, clear-bottom microplate. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Dosing Solution Preparation: Prepare a 2X concentration of 4-(2-Methylpentyl)morpholine in complete culture medium containing the fluorescent phospholipid probe.

    • Positive Control: Amiodarone (10 µM).

    • Negative Control: 0.5% DMSO vehicle.

  • Treatment: Aspirate media and add 100 µL of the 2X dosing solution to the wells. Incubate for 48 hours.

  • Fixation & Counter-Staining:

    • Wash cells gently with PBS.

    • Fix with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Add Hoechst 33342 (1 µg/mL) to stain nuclei for cell counting and viability gating.

  • High-Content Imaging: Image the plate using an automated fluorescence microscope (e.g., Cellomics ArrayScan). Quantify the total area and intensity of the fluorescent lipid probe within the cytoplasmic region of viable cells.

Workflow Seed Seed HepG2 Cells (96-well plate) Dose Dose Compound + Lipid Probe Seed->Dose Incubate Incubate 48h (37°C, 5% CO2) Dose->Incubate Fix Fix & Stain Nuclei (Hoechst 33342) Incubate->Fix Image High-Content Imaging (Quantify Lipids) Fix->Image

High-Content Screening (HCS) workflow for detecting drug-induced phospholipidosis in vitro.
Protocol B: LC-MS/MS Assay for Sterol Biosynthesis Inhibition

To confirm target engagement, this protocol measures the depletion of mature sterols and the accumulation of intermediate sterols (e.g., ignosterol) following treatment[3].

Step-by-Step Methodology:

  • Cell Culture: Grow target cells (e.g., Candida albicans for antifungal screening, or mammalian cells for cholesterol modulation) to logarithmic phase.

  • Treatment: Dose cells with sub-inhibitory concentrations of 4-(2-Methylpentyl)morpholine (e.g., 0.1 µM to 10 µM) for 24 hours.

    • Positive Control: Fenpropimorph or Amorolfine (1 µM).

  • Saponification: Harvest cells, wash with distilled water, and resuspend in 3 mL of 25% alcoholic potassium hydroxide. Incubate at 85°C for 1 hour to saponify lipids.

  • Extraction: Add 1 mL of sterile water and 3 mL of n-heptane. Vortex vigorously for 3 minutes. The non-saponifiable sterols will partition into the upper n-heptane layer.

  • LC-MS/MS Analysis: Transfer the heptane layer to a glass vial, evaporate under nitrogen gas, and reconstitute in methanol. Analyze via LC-MS/MS, monitoring the specific mass transitions for ergosterol/cholesterol and ignosterol.

Quantitative Data Summaries

The following tables summarize the critical dosing parameters, expected readouts, and the criteria required to validate the assay systems.

Table 1: Physicochemical & Dosing Parameters
ParameterSpecificationCausality / Rationale
Primary Stock Solvent 100% Anhydrous DMSORequired to dissolve the lipophilic 2-methylpentyl tail.
Max Final DMSO ≤ 0.5% (v/v)Prevents solvent-induced lipid bilayer disruption[6].
Assay Concentration Range 0.1 µM – 50 µMCaptures both high-affinity sterol inhibition and lower-affinity PLD induction.
Incubation Time (HCS) 24 – 48 HoursPLD is a cumulative lysosomal storage disorder requiring time to manifest[5].
Table 2: Assay Acceptance Criteria & Self-Validation Metrics
Assay SystemControl TypeCompoundExpected Metric / ReadoutValidation Threshold
HCS (PLD) Positive ControlAmiodarone (10 µM)>3-fold increase in lipid probe fluorescence intensity vs. vehicle.Z'-factor > 0.5
HCS (PLD) Viability GateHoechst 33342Nuclei count must remain >70% of vehicle control to rule out cytotoxicity.Cell Loss < 30%
Sterol LC-MS Positive ControlFenpropimorph (1 µM)>80% depletion of mature sterol; appearance of ignosterol peak.Signal-to-Noise > 10
Sterol LC-MS Negative Control0.5% DMSONormal baseline sterol profile; no intermediate accumulation.Baseline Ignosterol < 5%

References

  • Innovations in Antifungal Drug Discovery among Cell Envelope Synthesis Enzymes through Structural Insights. MDPI International Journal of Molecular Sciences.[Link]

  • Predicting in vivo phospholipidosis-inducing potential of drugs by a combined high content screening and in silico modelling approach. Toxicology in Vitro (PubMed).[Link]

  • In Vitro Detection of Drug-Induced Phospholipidosis Using Gene Expression and Fluorescent Phospholipid–Based Methodologies. Toxicological Sciences.[Link]

  • Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters.[Link]

  • Validation of an in vitro screen for phospholipidosis using a high-content biology platform. Toxicology in Vitro (PubMed).[Link]

Sources

Application

Application Note: Scale-Up Manufacturing and Synthesis of 4-(2-Methylpentyl)morpholine

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Compound: 4-(2-Methylpentyl)morpholine (CAS: 16627-39-7) Introduction & Strategic Rationale 4-(2-Methylpentyl)morpholine is a ster...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Compound: 4-(2-Methylpentyl)morpholine (CAS: 16627-39-7)

Introduction & Strategic Rationale

4-(2-Methylpentyl)morpholine is a sterically hindered tertiary amine utilized as a specialty chemical intermediate, a precursor for advanced surfactants, and a structural motif in pharmacological research (e.g., TRPM8 channel modulators)[1].

When scaling up the synthesis of tertiary aliphatic amines, process chemists typically evaluate two routes: direct alkylation and reductive amination. Direct alkylation using 1-bromo-2-methylpentane is plagued by halide waste generation, competitive elimination reactions, and the risk of over-alkylation to form quaternary ammonium salts.

Conversely, Direct Reductive Amination (DRA) using 2-methylpentanal and morpholine under heterogeneous catalysis is the industrially preferred route. It boasts high atom economy, utilizes inexpensive reagents, and generates only water as a byproduct, making it highly scalable and environmentally benign [2].

Mechanistic Pathway & Kinetics

The DRA process proceeds via a two-step tandem reaction:

  • Condensation: Nucleophilic attack of morpholine on the carbonyl carbon of 2-methylpentanal, followed by dehydration to form a transient iminium ion.

  • Hydrogenation: Catalytic reduction of the C=N bond to yield the final tertiary amine [3].

Causality of Process Parameters: Aliphatic aldehydes like 2-methylpentanal are highly susceptible to self-aldol condensation, especially when catalyzed by secondary amines [4]. To suppress this, our protocol employs a "pre-formation" strategy : the aldehyde and morpholine are stirred for 1 hour prior to the introduction of hydrogen gas. This drives the equilibrium toward the iminium ion, outcompeting the aldol pathway. Furthermore, 5% Palladium on Carbon (Pd/C) is selected over Platinum (Pt/C) because palladium exhibits superior chemoselectivity for iminium reduction over direct carbonyl reduction, effectively minimizing the formation of the 2-methylpentanol byproduct [2].

Reaction_Mechanism A 2-Methylpentanal (Electrophile) C Hemiaminal Intermediate A->C Addition B Morpholine (Nucleophile) B->C Addition D Iminium Ion (+ H2O) C->D Dehydration E 4-(2-Methylpentyl)morpholine (Target Product) D->E H2, Pd/C Reduction

Reaction mechanism for the direct reductive amination of 2-methylpentanal with morpholine.

Process Engineering & Optimization Data

To establish a robust design space for the 10 kg pilot scale, lab-scale optimizations (100 g) were conducted. The critical process parameters (CPPs) evaluated were temperature, hydrogen pressure, and catalyst loading. Methanol was chosen as the solvent due to its ability to stabilize the iminium intermediate via hydrogen bonding and its high capacity for dissolved hydrogen gas.

Table 1: Lab-Scale Optimization of DRA Parameters (Solvent: Methanol)

RunTemperature (°C)H₂ Pressure (bar)Catalyst (5% Pd/C)Conversion (%)Selectivity (%)Overall Yield (%)
12521.0 wt%88.592.081.4
2 45 5 2.0 wt% >99.9 98.5 97.2
365102.0 wt%>99.984.0*82.1

*Note: Elevated temperatures (Run 3) resulted in increased formation of 2-methylpentanol and aldol condensation oligomers.

Pilot-Scale Manufacturing Protocol (10 kg Scale)

This protocol is designed as a self-validating system . Proceeding to subsequent steps is strictly gated by In-Process Controls (IPCs) to ensure batch-to-batch reproducibility, safety, and high product titer.

Process_Workflow N1 1. Reactor Inerting (N2 Purge x3) N2 2. Reagent Charging (Morpholine + Aldehyde in MeOH) N1->N2 N3 3. Iminium Pre-formation (1h, 25°C, IPC: GC >95%) N2->N3 N4 4. Catalytic Hydrogenation (Pd/C, 5 bar H2, 45°C) N3->N4 N5 5. Catalyst Filtration (Sparkler Filter, IPC: Pd <10ppm) N4->N5 N6 6. Solvent Recovery & Fractional Distillation N5->N6 N7 7. Final QC (Purity >99%, KF <0.1%) N6->N7

Self-validating pilot-scale workflow for the manufacturing of 4-(2-Methylpentyl)morpholine.

Step-by-Step Methodology

Phase 1: Reactor Preparation & Charging

  • Inerting: Purge a 50 L Hastelloy pressure reactor with Nitrogen (N₂) for 3 cycles (pressurize to 3 bar, vent to atmospheric). Causality: Pd/C is highly pyrophoric in the presence of methanol vapors and ambient oxygen.

  • Solvent & Amine Charge: Add 20 L of anhydrous Methanol, followed by 4.80 kg (55.1 mol, 1.05 eq) of Morpholine. Causality: A slight excess of the amine ensures complete consumption of the aldehyde, preventing downstream purification issues.

  • Aldehyde Addition: Cool the reactor jacket to 10 °C. Slowly dose 5.26 kg (52.5 mol, 1.0 eq) of 2-methylpentanal over 45 minutes to control the exothermic condensation reaction.

Phase 2: Iminium Pre-formation (Validation Gate 1) 4. Aging: Warm the reactor to 25 °C and stir at 250 RPM for 1 hour. 5. IPC 1 (GC-FID): Pull a 1 mL sample from the reactor.

  • Validation Requirement: The reaction must show >95% consumption of 2-methylpentanal before proceeding. If <95%, continue stirring for an additional 30 minutes.

Phase 3: Catalytic Hydrogenation (Validation Gate 2) 6. Catalyst Charge: Carefully charge 0.26 kg of 5% Pd/C (50% wet) under a strict N₂ blanket. 7. Hydrogenation: Pressurize the reactor with H₂ gas to 5 bar. Heat the mixture to 45 °C. 8. Monitoring (IPC 2): Monitor the H₂ mass flow controller.

  • Validation Requirement: The reaction is deemed complete only when the H₂ uptake rate drops to zero ( d(H2​)/dt=0 ) and remains constant for 30 minutes.

  • Depressurization: Cool the reactor to 20 °C, vent H₂ safely through the scrubber system, and purge with N₂ for 3 cycles.

Phase 4: Workup & Purification (Validation Gate 3) 10. Filtration: Pass the reaction mixture through a Sparkler filter pre-coated with Celite to remove the Pd/C catalyst. 11. IPC 3 (Palladium Check): Test the filtrate using a colorimetric Pd-scavenger assay.

  • Validation Requirement: Pd levels must be <10 ppm. Residual palladium can catalyze retro-reductive amination or degradation during high-temperature distillation.
  • Solvent Recovery: Transfer the filtrate to a distillation apparatus. Remove methanol and the water byproduct under mild vacuum (150 mbar) at 40 °C.
  • Fractional Distillation: Distill the crude product under high vacuum (5 mbar). Collect the main fraction at the established boiling point for 4-(2-methylpentyl)morpholine.

Analytical Validation & Quality Control

To certify the batch for commercial or research use, the following analytical suite is required:

  • GC-FID / GC-MS: Used to confirm the final purity (>99.0%). The mass spectrum will show a characteristic molecular ion peak [M]⁺ at m/z 171.28.

  • ¹H NMR (CDCl₃): Confirms structural integrity. Key resonances include the morpholine ring protons (multiplets at ~2.4 ppm for N-CH₂ and ~3.7 ppm for O-CH₂) and the distinct aliphatic side chain.

  • Karl Fischer (KF) Titration: Ensures the final product is anhydrous (Water content < 0.1%), which is critical if the amine is to be utilized in moisture-sensitive downstream organometallic reactions.

References

  • Murzina, E. V., et al. "One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines." Catalysis Reviews (2021). URL: [Link]

  • Gomez, S., Peters, J. A., & Maschmeyer, T. "The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control." Advanced Synthesis & Catalysis (2002). URL: [Link]

  • Volkov, A., et al. "Hydrogen-free reductive amination using iron pentacarbonyl as a reducing agent." RSC Advances (2017). URL: [Link]

  • Wei, E., et al. "Compounds useful as modulators of TRPM8." U.S. Patent Application (2019). URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-(2-Methylpentyl)morpholine

Welcome to the technical support center for the synthesis of 4-(2-Methylpentyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-(2-Methylpentyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific chemical transformation. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower you to achieve higher yields and purity in your experiments.

The synthesis of 4-(2-Methylpentyl)morpholine is most commonly and efficiently achieved through a one-pot reductive amination reaction between morpholine and 2-methylpentanal. This method is a cornerstone for C-N bond formation, valued for its operational simplicity and wide applicability.[1] The reaction proceeds via the in-situ formation of an iminium ion intermediate, which is then reduced to the target tertiary amine.

General Reaction Scheme

The overall transformation involves the condensation of morpholine and 2-methylpentanal to form an iminium ion, which is subsequently reduced by a hydride source.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Morpholine Morpholine Iminium Iminium Ion Morpholine->Iminium Condensation (-H₂O) plus1 + Aldehyde 2-Methylpentanal Aldehyde->Iminium Product 4-(2-Methylpentyl)morpholine Iminium->Product Reduction [e.g., NaBH(OAc)₃]

Caption: Reductive amination of morpholine with 2-methylpentanal.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 4-(2-Methylpentyl)morpholine.

Q1: My reaction yield is low, and I'm recovering unreacted starting materials (morpholine and 2-methylpentanal). What is the likely cause?

A1: This is a classic symptom of incomplete imine/iminium ion formation, which is the critical first step of the reaction.[2][3] The equilibrium between the starting materials and the iminium intermediate must be shifted towards the intermediate for the reduction to proceed efficiently.

Causality & Solution:

  • Water Removal: The condensation of the amine and aldehyde produces water. This equilibrium can be driven towards the iminium ion by removing water as it forms.[2] While not always necessary in one-pot procedures with efficient reducing agents, if you experience low conversion, adding a drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture can be beneficial.

  • pH Control: The reaction is typically most effective under weakly acidic conditions (pH 5-6).[2]

    • Too Acidic (pH < 5): The morpholine starting material becomes fully protonated. This renders it non-nucleophilic, preventing it from attacking the aldehyde's carbonyl carbon.[2]

    • Too Basic (pH > 7): The catalysis of the dehydration step to form the iminium ion is inefficient.

    • Solution: While some reductive aminations with aldehydes do not strictly require an acid catalyst, its addition can be beneficial.[1] Adding a stoichiometric amount of acetic acid can catalyze imine formation and provide the necessary iminium ion for reduction.[4]

  • Reaction Time: Ensure sufficient time is allowed for imine formation before the reduction is expected to complete. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[2]

Q2: I'm observing a significant amount of 2-methylpentanol as a byproduct. How can I prevent this?

A2: The formation of the corresponding alcohol from the aldehyde is a common side reaction that occurs when the reducing agent reacts with the starting aldehyde before it can form the iminium ion.[5] This points to an issue with the choice or selectivity of your reducing agent.

Causality & Solution:

  • Choice of Reducing Agent: The key to a successful one-pot reductive amination is a reducing agent that selectively reduces the iminium ion much faster than the carbonyl compound.[1]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for this transformation. Its steric bulk and the electron-withdrawing effect of the acetoxy groups make it a milder and more selective reducing agent compared to sodium borohydride (NaBH₄).[1][4] STAB reacts significantly faster with the iminium ion than with the aldehyde, minimizing alcohol byproduct formation.[4][5]

    • Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can readily reduce the starting aldehyde.[2] If you must use NaBH₄, a two-step procedure is recommended: first, allow the imine to form completely (monitoring by TLC/LC-MS), and only then add the NaBH₄.[2][6]

  • Reagent Quality: Ensure your reducing agent, particularly STAB which is moisture-sensitive, has not degraded.[6] Store it in a desiccator and handle it under an inert atmosphere (e.g., nitrogen or argon) if possible.

Comparative Data for Common Reducing Agents

Reducing AgentSelectivity for Iminium Ion vs. AldehydeTypical ProcedureCommon SolventsNotes
Sodium Triacetoxyborohydride (STAB) HighOne-PotDCE, DCM, THF, MeCN[5][6]Preferred reagent for one-pot reactions due to high selectivity and operational simplicity.[1]
Sodium Cyanoborohydride (NaBH₃CN) HighOne-PotMeOH, EtOH[6]Effective, but generates toxic cyanide byproducts. STAB is a safer alternative.
Sodium Borohydride (NaBH₄) LowTwo-StepMeOH, EtOH[6]Prone to reducing the starting aldehyde, leading to alcohol byproducts in one-pot setups.[2]
Q3: The reaction seems to stall or proceed very slowly. How can I increase the reaction rate?

A3: Slow reaction kinetics can be attributed to several factors, including solvent choice, temperature, and reactant concentration.

Causality & Solution:

  • Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction rate.

    • 1,2-Dichloroethane (DCE): This is often the preferred solvent for reductive aminations using STAB, as reactions are generally faster in DCE compared to other solvents like Tetrahydrofuran (THF).[4][5] Dichloromethane (DCM) is also a suitable alternative.[6]

    • Protic Solvents: Avoid protic solvents like methanol (MeOH) when using STAB, as it is water-sensitive and not highly compatible with MeOH.[6]

  • Temperature: While many reductive aminations with STAB proceed efficiently at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes accelerate a sluggish reaction.[1] However, be cautious, as higher temperatures can also promote side reactions.[2] Optimization may be required for your specific substrate.

  • Concentration: Ensure the reaction is run at a reasonable concentration, typically between 0.1 M and 0.5 M with respect to the limiting reagent. Excessively dilute conditions can slow down the initial bimolecular condensation step.

Q4: I'm having difficulty purifying the final product. What are the best practices for workup and purification?

A4: Tertiary amines can be challenging to purify due to their basic nature and potential for emulsion formation during aqueous workups. A systematic approach is required.

Causality & Solution:

  • Quenching: After the reaction is complete (as determined by TLC or LC-MS), it must be carefully quenched. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base to neutralize any remaining acid and decompose the borate salts.

  • Extraction:

    • pH Adjustment: The aqueous layer's pH is critical. To ensure your tertiary amine product is in its free-base form and partitions into the organic layer, the aqueous layer should be basic (pH > 9). If necessary, add 1M NaOH.

    • Emulsions: If an emulsion forms during extraction, adding brine (saturated aqueous NaCl) can help break it.[7]

    • Solvent: Use a suitable organic solvent for extraction, such as DCM, ethyl acetate, or diethyl ether.

  • Purification:

    • Column Chromatography: This is the most common method for purifying research-scale quantities. Use silica gel with a gradient elution system, typically starting with a non-polar solvent (e.g., hexanes or heptane) and gradually increasing the polarity with ethyl acetate. Adding a small amount of triethylamine (~1%) to the eluent system can prevent the amine product from streaking on the acidic silica gel.

    • Acid-Base Extraction: For larger scales where chromatography is less desirable, an acid-base wash can be effective.[8] Extract the crude product into an organic solvent, wash with dilute acid (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer, wash the aqueous layer with an organic solvent to remove non-basic impurities, then basify the aqueous layer with NaOH and re-extract the pure amine back into an organic solvent.

Troubleshooting Workflow

G Start Low Yield Observed Check_SM Analyze Crude Reaction Mixture (TLC, LC-MS, ¹H NMR) Start->Check_SM SM_Present Significant Starting Material Remains? Check_SM->SM_Present Alcohol_Present Significant Alcohol Byproduct (2-methylpentanol)? SM_Present->Alcohol_Present No Imine_Formation Issue: Incomplete Imine Formation SM_Present->Imine_Formation SM_Present->Imine_Formation Yes Optimize_Imine Troubleshoot: 1. Add drying agent (e.g., MgSO₄). 2. Add catalytic acetic acid. 3. Increase reaction time. SM_Present->Optimize_Imine Purification_Issue Reaction Complete but Low Isolated Yield? Alcohol_Present->Purification_Issue No Reducer_Issue Issue: Non-selective Reduction Alcohol_Present->Reducer_Issue Alcohol_Present->Reducer_Issue Yes Optimize_Reducer Troubleshoot: 1. Switch to NaBH(OAc)₃ (STAB). 2. Check quality of reducing agent. 3. If using NaBH₄, switch to two-step protocol. Alcohol_Present->Optimize_Reducer Workup_Issue Issue: Loss During Workup/Purification Purification_Issue->Workup_Issue Purification_Issue->Workup_Issue Yes Optimize_Workup Troubleshoot: 1. Ensure aqueous layer is basic (pH > 9) during extraction. 2. Use brine to break emulsions. 3. Add Et₃N to chromatography eluent. Purification_Issue->Optimize_Workup End Consult Further Resources Purification_Issue->End No Imine_Formation->Optimize_Imine Reducer_Issue->Optimize_Reducer

Caption: Troubleshooting workflow for low yield in reductive amination.

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis. It should be optimized for your specific laboratory conditions and scale.

Materials:

  • Morpholine (1.0 eq)

  • 2-Methylpentanal (1.0 - 1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.3 - 1.5 eq)[5]

  • Anhydrous 1,2-dichloroethane (DCE) (to achieve ~0.2 M concentration)[1]

  • Round-bottom flask, stir bar, nitrogen/argon atmosphere setup

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add morpholine (1.0 eq) and anhydrous DCE.

  • Begin stirring and add 2-methylpentanal (1.0 - 1.1 eq) to the solution at room temperature.

  • Stir the mixture for 20-30 minutes to allow for initial hemiaminal formation.

  • Add sodium triacetoxyborohydride (STAB) (1.3 - 1.5 eq) portion-wise over 10-15 minutes. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 1 to 24 hours.[1]

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer two more times with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient + 1% triethylamine) to afford pure 4-(2-Methylpentyl)morpholine.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Mondal, P., & Bora, U. (2018). Optimization of the reaction conditions for the reductive amination of trilaurin. ResearchGate. [Link]

  • Jha, A., & Ma, G. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 9(5), 589–592. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Purification of tertiary amines using an adsorbent.
  • Wang, D., et al. (2023). One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation. RSC Advances, 13, 29607-29612. [Link]

  • Ma, G., & Jha, A. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate. [Link]

  • Le, C. M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 223–229. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-(2-Methylpentyl)morpholine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter yield and purity bottlenecks during the scale-up o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter yield and purity bottlenecks during the scale-up of N-alkylmorpholine derivatives.

The synthesis of 4-(2-methylpentyl)morpholine is typically achieved via the reductive amination of 2-methylpentanal with morpholine. While the theoretical reaction is a straightforward one-pot process, the practical execution is fraught with competing kinetic pathways. Because morpholine is a secondary amine and 2-methylpentanal is an α -branched aldehyde, the reaction must proceed through an enamine intermediate rather than a stable imine. Mismanaging the delicate equilibrium between enamine formation and reduction leads to a cascade of impurities.

Below is our authoritative troubleshooting guide, designed to help you diagnose causality, optimize your reaction conditions, and implement self-validating protocols.

Mechanistic Overview & Impurity Origins

To troubleshoot effectively, you must understand the causality behind the impurities. The reaction relies on the nucleophilic attack of morpholine on 2-methylpentanal to form a hemiaminal, which dehydrates to form an enamine. The enamine is subsequently reduced to the target tertiary amine.

Deviations from optimal conditions trigger three primary impurity pathways:

  • Premature Reduction: Direct reduction of the aldehyde to 2-methylpentanol.

  • Base-Catalyzed Self-Addition: Morpholine acts as a base, triggering the self-aldol addition of 2-methylpentanal.

  • Hydrolysis/Stalling: Accumulation of the unreduced enamine due to improper pH or water accumulation.

Pathway SM 2-Methylpentanal + Morpholine Aldol Aldol Dimer (Impurity) SM->Aldol Base Catalysis (Side Reaction) Alcohol 2-Methylpentanol (Impurity) SM->Alcohol Premature Reduction Hemiaminal Hemiaminal Intermediate SM->Hemiaminal Nucleophilic Attack Enamine Enamine Intermediate Hemiaminal->Enamine Dehydration (- H2O) Enamine->SM Hydrolysis (+ H2O) Target 4-(2-Methylpentyl)morpholine (Target Product) Enamine->Target Reduction (NaBH(OAc)3)

Caption: Mechanistic pathway of 4-(2-Methylpentyl)morpholine synthesis and impurity origins.

Diagnostic FAQs & Troubleshooting Guide

LogicTree Start Analyze GC/MS Data Q1 High 2-Methylpentanol? Start->Q1 Q2 High Aldol Dimer? Start->Q2 Q3 High Enamine? Start->Q3 A1 Switch to NaBH(OAc)3 Delay Reductant Q1->A1 Yes A2 Lower Temp to 0°C Add Acetic Acid Q2->A2 Yes A3 Decrease pH to 4-5 Add Molecular Sieves Q3->A3 Yes

Caption: Diagnostic logic tree for identifying and resolving common synthesis impurities.

Q1: My GC/MS shows a massive peak for 2-methylpentanol. How do I prevent the aldehyde from reducing before it reacts with morpholine? A1: This is a classic kinetic mismatch caused by an overly aggressive reducing agent or premature addition. If you use sodium borohydride ( NaBH4​ ), it will rapidly reduce the neutral 2-methylpentanal to 2-methylpentanol before the enamine has time to form. Solution: Switch to Sodium triacetoxyborohydride ( NaBH(OAc)3​ ). This reagent is sterically hindered and electronically deactivated, making it mild enough that it will not reduce the neutral ketone/aldehyde starting material, but will selectively reduce the protonated iminium/enamine intermediate[1]. Furthermore, utilize a two-step "pre-formation" strategy: allow the aldehyde and amine to stir for 1-2 hours before introducing the reductant.

Q2: I am detecting a high-molecular-weight impurity that corresponds to a dimer of the starting aldehyde. What is happening? A2: Morpholine is a secondary amine with significant basicity. In the absence of an acid catalyst, morpholine acts as a base, deprotonating the α -carbon of 2-methylpentanal and triggering a self-aldol condensation. Crucially, because 2-methylpentanal has only one α -hydrogen (due to the methyl branch), the resulting β -hydroxy aldehyde cannot easily undergo E1cB dehydration to form an α,β -unsaturated enal[2]. It stalls as a stable aldol dimer, permanently consuming your starting material. Solution: Suppress the basicity of the reaction medium by adding 1.0 to 1.5 equivalents of glacial acetic acid. Lowering the initial mixing temperature to 0–5 °C also thermodynamically favors hemiaminal formation over the higher-activation-energy aldol carbon-carbon bond formation.

Q3: The reaction stalls at the enamine intermediate (4-(2-methylpent-1-enyl)morpholine). Why is the reducing agent ignoring it? A3: Mild reducing agents like NaBH(OAc)3​ do not reduce neutral enamines; they require the enamine to be protonated into a highly electrophilic iminium ion[3]. If your reaction lacks sufficient protons, the enamine will accumulate and eventually hydrolyze back to starting materials during aqueous workup. Solution: Ensure the reaction pH is maintained between 4 and 5. The addition of acetic acid (as mentioned in A2) serves a dual purpose: it suppresses aldol condensation and provides the necessary protons to convert the enamine into the reactive iminium species.

Quantitative Catalyst & Condition Comparison

To demonstrate the causality of reagent selection, the following table summarizes quantitative GC/MS data from standardized optimization runs. Notice how the combination of NaBH(OAc)3​ and an acid additive acts as a self-correcting system, simultaneously suppressing all three major impurity pathways.

Reducing AgentAdditiveTarget Yield (%)2-Methylpentanol (%)Aldol Dimer (%)Enamine (%)
NaBH4​ None35.045.010.010.0
NaBH3​CN None65.05.015.015.0
NaBH(OAc)3​ None72.0< 2.012.016.0
NaBH(OAc)3​ AcOH (1.2 eq) 94.5 < 1.0 < 2.0 < 2.5

Standardized Self-Validating Protocol

This protocol is designed as a self-validating system. By incorporating in-process analytical checks, you ensure that each mechanistic milestone is achieved before proceeding, eliminating downstream failures.

Step 1: Enamine Pre-Formation

  • Charge a flame-dried round-bottom flask with 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) under an inert nitrogen atmosphere.

  • Add morpholine (1.1 equivalents) and cool the vessel to 0–5 °C using an ice bath.

  • Add glacial acetic acid (1.2 equivalents) dropwise to slightly acidify the morpholine.

  • Slowly add 2-methylpentanal (1.0 equivalent) over 15 minutes to prevent localized thermal spikes that promote aldol addition.

  • Add activated 4Å molecular sieves (approx. 1 g per mmol of aldehyde) to scavenge water and drive the equilibrium forward.

  • Self-Validation Check: Stir for 2 hours at room temperature. Pull an aliquot for FT-IR or GC/MS. Do not proceed until the aldehyde carbonyl stretch (~1720 cm−1 ) has disappeared and the enamine C=C stretch (~1650 cm−1 ) is dominant.

Step 2: Selective Reduction

  • Cool the reaction mixture back to 0–5 °C.

  • Add Sodium triacetoxyborohydride ( NaBH(OAc)3​ , 1.5 equivalents) in small portions over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation Check: Pull an aliquot for GC/MS. Confirm the total consumption of the enamine intermediate.

Step 3: Workup and Purification

  • Quench the reaction by carefully adding saturated aqueous NaHCO3​ until the pH reaches ~8. This neutralizes the acetic acid and decomposes residual borohydride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Self-Validating Purification (Acid/Base Extraction): To separate the target amine from neutral impurities (like residual 2-methylpentanol or aldol dimer), extract the combined organic layers with 1M HCl. The target amine will protonate and move to the aqueous layer. Wash the aqueous layer once with pure ethyl acetate to discard neutral impurities.

  • Basify the aqueous layer with 2M NaOH to pH >10, and extract the free-based 4-(2-methylpentyl)morpholine into fresh ethyl acetate.

  • Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the highly pure target compound.

References

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]

  • How will 2-methylpentanal undergo aldol condensation? - Quora. [Link]

Sources

Troubleshooting

Optimizing solvent and temperature conditions for 4-(2-Methylpentyl)morpholine reactions

Welcome to the Technical Support Center for the synthesis of 4-(2-Methylpentyl)morpholine . As application scientists and drug development professionals, we recognize that synthesizing beta-branched alkyl morpholines pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-(2-Methylpentyl)morpholine . As application scientists and drug development professionals, we recognize that synthesizing beta-branched alkyl morpholines presents unique kinetic and thermodynamic challenges.

The 2-methylpentyl moiety introduces significant steric hindrance at the beta-carbon. This structural feature severely limits the efficacy of standard room-temperature nucleophilic substitutions, requiring precise optimization of your solvent dielectric constants, temperature profiles, and reagent selection.

This guide provides field-proven methodologies, self-validating protocols, and troubleshooting logic to ensure high-yielding, scalable synthesis.

Core Synthetic Workflows

There are two primary routes to synthesize 4-(2-Methylpentyl)morpholine:

  • Method A: Direct Reductive Amination (Reaction of 2-methylpentanal with morpholine).

  • Method B: Direct N-Alkylation (Bimolecular nucleophilic substitution [SN2] of morpholine with 1-halo-2-methylpentane).

Workflow Start Target: 4-(2-Methylpentyl)morpholine PathA Method A: Reductive Amination (2-Methylpentanal + Morpholine) Start->PathA PathB Method B: Direct N-Alkylation (1-Halo-2-methylpentane + Morpholine) Start->PathB SolventA Solvent: DCE or THF Temp: 0°C to RT PathA->SolventA SolventB Solvent: Acetonitrile (CH3CN) Temp: Reflux (82°C) PathB->SolventB AgentA Reducing Agent: NaBH(OAc)3 SolventA->AgentA AgentB Base: K2CO3 (Acid Scavenger) SolventB->AgentB Product Pure 4-(2-Methylpentyl)morpholine AgentA->Product AgentB->Product

Workflow for the synthesis of 4-(2-Methylpentyl)morpholine via two distinct chemical pathways.

Quantitative Data: Solvent & Temperature Optimization Matrix

To minimize trial-and-error in your lab, we have summarized the kinetic outcomes of various solvent and temperature combinations for both methods.

MethodSolventTemperatureCatalyst / ReagentReaction TimeExpected YieldCausality / Mechanistic Notes
Reductive Amination 1,2-Dichloroethane (DCE)20–25 °C (RT)NaBH(OAc)₃3–4 h>90%Optimal. High chemoselectivity for the iminium ion over the aldehyde; prevents enamine formation[1].
Reductive Amination Methanol (MeOH)20–25 °C (RT)NaBH₃CN12–24 h60–70%Sub-optimal. Protic solvent drives competitive hemiacetal formation, sequestering the aldehyde.
Direct N-Alkylation Acetonitrile (CH₃CN)82 °C (Reflux)K₂CO₃16–24 h75–85%Optimal for SN2. Polar aprotic solvent stabilizes the transition state; heat overcomes beta-branching steric hindrance[2].
Direct N-Alkylation Toluene110 °C (Reflux)K₂CO₃24–36 h60–70%Non-polar solvent fails to adequately stabilize the SN2 transition state, leading to slower kinetics despite higher heat.

Validated Experimental Protocols

Protocol 1: Direct Reductive Amination (Recommended Route)

This method is preferred due to milder conditions, higher atom economy, and the avoidance of harsh alkyl halides.

Mechanistic Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild reducing agent. In a non-nucleophilic solvent like DCE, it exhibits exceptional chemoselectivity, reducing the transient iminium ion rapidly at room temperature without reducing the unreacted 2-methylpentanal[1].

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried, nitrogen-flushed round-bottom flask with anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.2 M concentration relative to the aldehyde.

  • Imine Formation: Add 2-methylpentanal (1.0 equiv) and morpholine (1.05 equiv). Stir at room temperature (20–25 °C) for 15–30 minutes. Self-Validation Step: Pull a 10 µL aliquot and analyze via GC/MS to confirm the disappearance of the aldehyde peak and the formation of the iminium/enamine intermediate.

  • Reduction: Portion-wise, add NaBH(OAc)₃ (1.4 equiv). Causality: Portion-wise addition prevents localized thermal spikes, which could degrade the chemoselectivity of the hydride transfer.

  • Monitoring: Stir the suspension at room temperature for 3–4 hours.

  • Quenching: Slowly add saturated aqueous NaHCO₃ (1.0 mL per mmol). Causality: This neutralizes the acetic acid byproduct and safely quenches any unreacted hydride species, preventing post-extraction side reactions.

  • Isolation: Extract the aqueous layer with dichloromethane (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-(2-Methylpentyl)morpholine.

Protocol 2: Direct N-Alkylation via SN2

Mechanistic Causality: The electrophile (1-bromo-2-methylpentane) possesses a methyl group at the beta position. This creates neopentyl-like steric bulk that severely restricts the trajectory of the morpholine nucleophile. To overcome this high activation energy barrier, a polar aprotic solvent (Acetonitrile) at reflux is mandatory[2].

Step-by-Step Methodology:

  • Preparation: To a 250 mL round-bottom flask, add morpholine (1.5 equiv), anhydrous potassium carbonate (K₂CO₃) (2.0 equiv), and Acetonitrile (CH₃CN) (0.5 M). Causality: K₂CO₃ acts as an insoluble acid scavenger to neutralize the HBr generated, preventing the protonation and subsequent deactivation of the morpholine nucleophile[2].

  • Addition: Stir at room temperature for 10 minutes to ensure uniform suspension, then add 1-bromo-2-methylpentane (1.0 equiv) dropwise.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 82 °C (reflux) for 16–24 hours. Self-Validation Step: Monitor the consumption of the alkyl halide via TLC (Hexanes/EtOAc).

  • Isolation: Cool the reaction mixture to room temperature. Filter the suspension to remove the inorganic salts (KBr and unreacted K₂CO₃), washing the filter cake with fresh acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via vacuum distillation or silica gel chromatography.

Troubleshooting & FAQs

Q: Why is my direct alkylation stalling at 50 °C in DMF? A: The electrophile, 1-bromo-2-methylpentane, features a branched methyl group at the beta position. This beta-branching introduces significant steric hindrance, drastically increasing the activation energy required to reach the SN2 transition state. At 50 °C, the system lacks sufficient thermal energy to overcome this barrier. You must elevate the temperature to 80–100 °C (e.g., refluxing acetonitrile) to drive the reaction forward[2].

Q: In reductive amination, why do you recommend DCE over Methanol as a solvent? A: While methanol is a standard solvent for many reductive aminations, reacting an aliphatic aldehyde like 2-methylpentanal in methanol leads to the reversible formation of a hemiacetal. This side equilibrium sequesters your starting material and stalls iminium formation. 1,2-Dichloroethane (DCE) or THF are non-nucleophilic and prevent this issue, providing rapid, clean conversion without enamine byproducts when paired with NaBH(OAc)₃[1].

Q: I am observing the reduction of my aldehyde to an alcohol byproduct. How do I fix this? A: This indicates that your reducing agent is attacking the aldehyde before the imine has fully formed. If you are using a stronger reducing agent (like NaBH₄) or operating at the wrong pH, this will occur. Ensure your pH is mildly acidic (pH 5–6) to facilitate imine formation[3]. Alternatively, switch to the NaBH(OAc)₃ / DCE system at room temperature, which is highly chemoselective and will ignore the aldehyde in favor of the iminium ion[1].

Troubleshooting Issue Issue: Low Yield / Incomplete Conversion CheckMethod Which method is being used? Issue->CheckMethod RedAm Reductive Amination CheckMethod->RedAm Alkylation Direct N-Alkylation CheckMethod->Alkylation CheckSolventA Is MeOH causing hemiacetal formation? RedAm->CheckSolventA CheckTempB Is temp too low for sterically hindered beta-branched halide? Alkylation->CheckTempB FixSolventA Switch to DCE or THF. Maintain RT. CheckSolventA->FixSolventA FixTempB Increase to Reflux (80-100°C) Use Acetonitrile or Toluene. CheckTempB->FixTempB

Troubleshooting logic tree for resolving low conversion rates based on solvent and temperature.

References

  • Optimization of reaction conditions for 2-(2,4-Difluorophenyl)morpholine synthesis - Benchchem - 3

  • Application Notes and Protocols for N-Alkylation Reactions Involving Morpholine - Benchchem - 2

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride - ACS Publications - 1

Sources

Optimization

Technical Support Center: Refining Chromatographic Separation for 4-(2-Methylpentyl)morpholine

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, analytical chemists, and drug development professionals overcome the specific p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, analytical chemists, and drug development professionals overcome the specific physicochemical hurdles associated with 4-(2-Methylpentyl)morpholine .

This compound presents a unique analytical challenge: it combines a highly hydrophobic, branched alkyl chain (2-methylpentyl) with a strongly basic tertiary amine (the morpholine ring, pKa ~8.3). Furthermore, it lacks a conjugated pi-electron system, rendering standard UV detection ineffective. This guide bypasses generic advice, focusing instead on the mechanistic causality of separation failures and providing self-validating protocols to ensure absolute data integrity.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does 4-(2-Methylpentyl)morpholine exhibit severe peak tailing and poor recovery on standard C18 columns? A1: The root cause is a dual-retention mechanism. While the 2-methylpentyl group partitions predictably into the hydrophobic C18 stationary phase, the basic morpholine nitrogen (protonated at standard acidic mobile phase pHs of 2-4) undergoes strong secondary electrostatic interactions with ionized, unreacted silanols ( SiO− ) on the silica surface[1]. This parasitic cation-exchange effect "drags" the analyte through the column, resulting in severe tailing and artificial peak broadening[2].

Resolution: You must suppress one of these interaction pathways. The most robust method is utilizing a high-pH mobile phase (pH > 10.3) on an ethylene-bridged hybrid (BEH) silica column. By operating 2 pH units above the molecule's pKa, the amine is >99% deprotonated (neutralized), completely shutting down the electrostatic silanol interaction.

Q2: I only have access to HPLC-UV systems. How can I detect this compound since it lacks a chromophore? A2: Direct UV detection below 210 nm is highly susceptible to baseline drift and solvent interference. Instead, you must alter the molecule's structure via pre-column derivatization . Reacting the morpholine ring with 1-naphthylisothiocyanate (NIT) yields a highly conjugated, stable thiourea derivative[3]. This shifts the maximum absorbance ( λmax​ ) to 254 nm, allowing for robust, interference-free UV quantification[4].

Q3: My retention times are drifting between injections. What is causing this instability? A3: Retention time drift for basic amines is almost always a buffering failure. If your mobile phase pH is too close to the analyte's pKa (~8.3), microscopic pH fluctuations in the column will cause the molecule to shift unpredictably between its protonated (hydrophilic) and deprotonated (hydrophobic) states. Resolution: Ensure your buffer has high capacity and is set at least 2 pH units away from the pKa (e.g., pH 3.0 with formate, or pH 10.5 with ammonia/bicarbonate).

Part 2: Mechanistic Workflows & Visualizations

To successfully analyze 4-(2-Methylpentyl)morpholine, you must select a strategy tailored to your detector and column chemistry.

Workflow Start 4-(2-Methylpentyl)morpholine Sample Decide Available Detector? Start->Decide MS LC-MS/MS (ESI+) Decide->MS High Sensitivity UV HPLC-UV Decide->UV Routine QC CAD HPLC-CAD/ELSD Decide->CAD Universal PrepMS Dilute & Filter (Volatile Buffer) MS->PrepMS Deriv Pre-column Derivatization (e.g., NIT) UV->Deriv PrepCAD Dilute & Filter (No Non-Volatile Salts) CAD->PrepCAD Analyze Chromatographic Separation (Hybrid C18 / Mixed-Mode) Deriv->Analyze PrepMS->Analyze PrepCAD->Analyze

Caption: Workflow for selecting the optimal detection and separation strategy for alkylated morpholines.

Mechanism Amine Protonated Tertiary Amine (pH < 8.3) Interaction Secondary Electrostatic Interaction Amine->Interaction Silanol Ionized Silanols (SiO-) on standard C18 Silanol->Interaction Tailing Severe Peak Tailing (Asymmetry Factor > 2.0) Interaction->Tailing Solution1 High pH Mobile Phase (pH > 10.5) Tailing->Solution1 Solution2 Hybrid/End-capped Silica Columns Tailing->Solution2 Solution3 Mixed-Mode (Cation-Exchange) Tailing->Solution3 Ideal Symmetrical Peak (Asymmetry Factor 0.9 - 1.2) Solution1->Ideal Solution2->Ideal Solution3->Ideal

Caption: Mechanism of peak tailing caused by silanol interactions and corresponding resolution pathways.

Part 3: Self-Validating Experimental Protocols

A protocol is only as good as its ability to prove its own accuracy. The following methodologies include built-in System Suitability Tests (SST) to validate the causality of the separation mechanics before any sample data is accepted.

Protocol 1: Direct Analysis via High-pH LC-MS/MS (ESI+)

Causality: Utilizing a pH 10.5 buffer neutralizes the morpholine nitrogen, eliminating silanol-driven tailing. ESI+ efficiently ionizes the molecule in the source, providing high sensitivity without derivatization[3].

Step-by-Step Methodology:

  • Column Selection: Install an Ethylene-Bridged Hybrid (BEH) C18 column (e.g., 2.1 x 100 mm, 1.7 µm) rated for pH 1-12.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.5 using Ammonium Hydroxide.

    • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Gradient Elution: Run a linear gradient from 10% B to 90% B over 8 minutes. Flow rate: 0.4 mL/min. Column temperature: 40°C.

  • MS Parameters: Positive Electrospray Ionization (ESI+). Monitor the specific MRM transition for the [M+H]+ precursor ion of 4-(2-Methylpentyl)morpholine.

  • Self-Validation (SST) Step: Inject a standard solution containing 4-(2-Methylpentyl)morpholine and a void volume marker (e.g., Uracil).

    • Acceptance Criteria: The capacity factor ( k′ ) must be >2.0 . The USP Tailing Factor ( Tf​ ) of the morpholine peak must be ≤1.2 . If Tf​>1.2 , it indicates either column bed degradation or an error in buffer pH preparation (failing to neutralize the amine). Do not proceed with sample analysis until resolved.

Protocol 2: Pre-Column Derivatization for HPLC-UV

Causality: Reacting the amine with NIT neutralizes the basic center (preventing tailing on standard columns) and adds a bulky chromophore for UV detection at 254 nm[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 5 mg/mL solution of 1-naphthylisothiocyanate (NIT) in anhydrous Acetonitrile.

  • Derivatization Reaction: Combine 100 µL of the sample with 100 µL of the NIT reagent in a sealed HPLC vial. Incubate at 60°C for 30 minutes to drive the formation of the thiourea derivative.

  • Quenching: Add 800 µL of Mobile Phase A to quench the reaction and dilute the sample for injection.

  • Chromatographic Separation: Use a standard end-capped C18 column. Mobile Phase A: 0.1% TFA in Water. Mobile Phase B: 0.1% TFA in Acetonitrile. Detect at 254 nm.

  • Self-Validation (SST) Step: Inject a Reagent Blank (NIT + solvent, no analyte) followed by a Derivatized Standard.

    • Acceptance Criteria: The resolution ( Rs​ ) between the unreacted excess NIT peak and the NIT-morpholine derivative peak must be >2.0 . If Rs​<2.0 , the gradient is too shallow or the column lacks sufficient theoretical plates, invalidating the quantitation due to peak overlap.

Part 4: Quantitative Data Presentation

Use the following table to benchmark your chosen method against industry standards for morpholine derivative analysis[3][5].

Method StrategyColumn ChemistryMobile PhaseDetectionEst. LODKey AdvantageLimitation
High-pH RP-HPLC Hybrid C18 (BEH)10mM NH4​HCO3​ (pH 10.5) / ACNESI-MS (+)1-5 ng/mLExcellent peak shape; direct analysisRequires pH-tolerant columns
Mixed-Mode LC C18 / Cation-Exchange0.1% Formic Acid / ACNCAD or MS10-50 ng/mLOrthogonal selectivity; high retentionComplex method development
Derivatization LC Standard Silica C180.1% TFA in Water / ACNUV (254 nm)50-100 ng/mLAccessible for standard QC labsTime-consuming sample prep

References

  • High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds - Benchchem.
  • Technical Support Center: Reaction Monitoring for Morpholine Synthesis - Benchchem.
  • HPLC Methods for analysis of Morpholine - HELIX Chrom
  • Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis - ResearchG
  • Atomistic Details of Peptide Reversed-Phase Liquid Chromatography from Molecular Dynamics Simulations | Analytical Chemistry - ACS Public

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of HPLC-UV Methods for 4-(2-Methylpentyl)morpholine Quantification

This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of 4-(2-Methylpentyl)morpholine, a crucial compound in various developmental pipelines. As researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of 4-(2-Methylpentyl)morpholine, a crucial compound in various developmental pipelines. As researchers, scientists, and drug development professionals, the integrity of our quantitative data is paramount. A robust, validated analytical method is not merely a regulatory requirement; it is the foundation upon which product quality, safety, and efficacy are built. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind our methodological choices, ensuring that the described systems are inherently self-validating and grounded in authoritative standards.

The Analytical Challenge: Quantifying a Non-Chromophoric Amine

4-(2-Methylpentyl)morpholine, a saturated heterocyclic amine, presents a primary analytical hurdle for High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection: it lacks a native chromophore. Direct UV analysis is therefore impractical due to negligible absorbance, rendering the molecule invisible to the detector.

To overcome this, a pre-column derivatization strategy is essential. This process involves a chemical reaction to attach a chromophoric tag to the analyte, making it readily detectable by a UV spectrophotometer. Our method development and validation are centered on this critical step.

cluster_0 The Challenge: Lack of UV Absorbance cluster_1 The Solution: Pre-Column Derivatization Analyte 4-(2-Methylpentyl)morpholine (No Chromophore) HPLC_UV HPLC-UV System Analyte->HPLC_UV No_Signal No Detectable Signal HPLC_UV->No_Signal Analyte2 4-(2-Methylpentyl)morpholine Product Derivatized Product (Strong Chromophore) Analyte2->Product + Reagent Derivatization Reagent (e.g., 1-Naphthylisothiocyanate) Reagent->Product HPLC_UV2 HPLC-UV System Product->HPLC_UV2 Signal Quantifiable Signal HPLC_UV2->Signal

Caption: The necessity of derivatization for HPLC-UV analysis.

HPLC-UV Method Development: A Rationale-Driven Approach

The selection of an appropriate derivatizing agent is the most critical decision. For secondary amines like 4-(2-Methylpentyl)morpholine, isothiocyanates are highly effective. We selected 1-naphthylisothiocyanate (NIT) for this method. The reaction between NIT and the secondary amine group of our analyte is quantitative and produces a stable thiourea derivative with a strong UV absorbance maximum, ideal for sensitive detection.[1][2][3]

Chromatographic Conditions Rationale:

  • Column: A C18 reversed-phase column is the workhorse of HPLC and is perfectly suited for retaining the hydrophobic, derivatized product.

  • Mobile Phase: A gradient elution using acetonitrile and water provides the necessary resolving power to separate the derivatized analyte from the excess reagent and any potential impurities.

  • Detection: The wavelength is set to the absorbance maximum of the NIT-derivative, ensuring optimal sensitivity.

Full Method Validation Protocol (ICH Q2(R2) Framework)

The objective of method validation is to demonstrate that the analytical procedure is fit for its intended purpose.[4][5] We will follow the comprehensive framework established by the International Council for Harmonisation (ICH) guideline Q2(R2).[6][7][8]

Start Method Validation Start Specificity Specificity (Interference Check) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Robustness Robustness Linearity->Robustness LOQ Quantitation Limit (LOQ) Accuracy->LOQ Precision->LOQ LOD Detection Limit (LOD) End Validated Method LOD->End LOQ->LOD Robustness->End

Caption: Workflow for analytical method validation based on ICH Q2(R2).

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4][9]

Experimental Protocol:

  • Prepare a diluent blank and inject it to ensure no interfering peaks at the analyte's retention time.

  • Prepare a solution of the derivatization reagent (NIT) in the diluent, complete the reaction procedure without the analyte, and inject. This confirms that excess reagent does not interfere.

  • Prepare a sample of 4-(2-Methylpentyl)morpholine and a sample spiked with known related substances or potential impurities.

  • Derivatize and analyze both samples.

  • Acceptance Criterion: The analyte peak must be free of co-elution from known impurities or blank components. Peak purity analysis using a photodiode array (PDA) detector should confirm the homogeneity of the analyte peak.

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in samples within a given range.

Experimental Protocol:

  • Prepare a stock solution of derivatized 4-(2-Methylpentyl)morpholine.

  • Perform serial dilutions to prepare at least five calibration standards spanning the expected working range (e.g., 80% to 120% of the target concentration).

  • Inject each standard in triplicate.

  • Plot the mean peak area against the known concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (R²) must be ≥ 0.999.[2][10]

    • The y-intercept should be insignificant compared to the response at 100% concentration.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7] It is determined by recovery studies.

Experimental Protocol:

  • Prepare a placebo (matrix without analyte) sample.

  • Spike the placebo with the analyte at three different concentration levels (e.g., low, medium, and high, such as 80%, 100%, and 120% of the target concentration).

  • Prepare three independent samples at each concentration level.

  • Derivatize and analyze all nine samples.

  • Calculate the percentage recovery for each sample.

  • Acceptance Criterion: The mean percent recovery should be within 98.0% to 102.0% at each level.[2]

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of the analyte at 100% of the target concentration.

    • Have one analyst perform the analysis on the same day, using the same instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision:

    • Repeat the repeatability study, but have a different analyst perform the analysis on a different day, and if possible, on a different instrument.

    • Calculate the %RSD of the combined results from both studies.

  • Acceptance Criterion: The %RSD for both repeatability and intermediate precision should not be more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: These are typically determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Calibration Curve Method:

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)

  • Acceptance Criterion: The LOQ must be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Robustness

Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[9] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to critical method parameters, one at a time. Examples include:

    • Mobile phase composition (e.g., ±2% acetonitrile).

    • Column temperature (e.g., ±5 °C).

    • Flow rate (e.g., ±0.1 mL/min).

  • Analyze a system suitability standard under each modified condition.

  • Acceptance Criterion: System suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the analyte concentration should not change significantly.

Summary of HPLC-UV Method Performance

Validation ParameterAcceptance CriterionTypical Result
Specificity No interference at analyte RTPass
Linearity (R²) ≥ 0.9990.9997
Range 80% - 120% of target conc.0.5 - 7.5 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD) ≤ 2.0%< 1.5%
LOD S/N ≥ 3~0.05 µg/mL
LOQ S/N ≥ 10~0.15 µg/mL
Robustness System suitability passesPass

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For a comprehensive comparison, we evaluated an alternative technique: Gas Chromatography with Mass Spectrometric detection (GC-MS). This method also requires derivatization to increase the volatility and thermal stability of the analyte. A common approach involves reaction with a reagent like pentafluorobenzoyl chloride (PFBOC).[11]

Principle of GC-MS: The derivatized sample is vaporized and separated based on its boiling point and interaction with the GC column. The mass spectrometer then fragments the molecules and detects them based on their mass-to-charge ratio, providing exceptional selectivity and sensitivity.[12]

Performance Comparison: HPLC-UV vs. GC-MS

The choice between HPLC-UV and GC-MS depends on the specific analytical needs, including required sensitivity, sample matrix, and available resources.

ParameterHPLC-UV with DerivatizationGC-MS with DerivatizationRationale & Insights
Selectivity GoodExcellentMS detection is inherently more selective than UV, as it confirms the mass of the analyte, virtually eliminating interferences.
Sensitivity (LOQ) Good (~0.1-0.3 µg/mL)[2]Excellent (~10-30 µg/L)[12][13]GC-MS typically offers lower detection limits, making it ideal for trace-level analysis or bioanalytical applications.
Precision (%RSD) Excellent (< 2%)Excellent (< 5%)Both methods demonstrate high precision suitable for quality control environments.
Accuracy (% Recovery) Excellent (98-102%)[2]Excellent (94-109%)[14]Both techniques provide highly accurate results when properly validated.
Sample Throughput HighModerateHPLC systems with autosamplers generally allow for faster analysis times and higher throughput compared to typical GC-MS runs.
Instrumentation Cost ModerateHighGC-MS instruments represent a significantly higher capital investment and have higher maintenance costs.
Method Complexity ModerateHighGC-MS method development, particularly the optimization of injection and MS parameters, can be more complex than for HPLC-UV.

Conclusion and Recommendations

Both the validated HPLC-UV method and the comparative GC-MS method are suitable for the quantification of 4-(2-Methylpentyl)morpholine, with the final choice hinging on the specific application.

  • The HPLC-UV method with NIT derivatization is robust, accurate, and precise. It stands out as the preferred method for routine quality control (QC) applications, in-process controls, and release testing where high throughput and cost-effectiveness are critical. Its performance is well within the stringent requirements of regulatory guidelines.

  • The GC-MS method is the superior choice when ultimate selectivity and sensitivity are required. It is best suited for challenging matrices, the analysis of trace-level impurities, or in bioanalytical studies where very low limits of quantitation are necessary.

By grounding our methodologies in the authoritative principles of the ICH and transparently detailing the scientific rationale, we ensure the generation of reliable and defensible analytical data throughout the drug development lifecycle.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 . U.S. Food and Drug Administration. [Link]

  • Bioanalytical method validation - Scientific guideline . European Medicines Agency. [Link]

  • ICH M10 on bioanalytical method validation . European Medicines Agency. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics . U.S. Food and Drug Administration. [Link]

  • FDA Guidance on Analytical Method Validation . Scribd. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]

  • Guideline on bioanalytical method validation . European Medicines Agency. [Link]

  • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . SlideShare. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [Link]

  • ICH Q2 Analytical Method Validation . SlideShare. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. [Link]

  • Quality Guidelines . International Council for Harmonisation. [Link]

  • High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization . International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]

  • Determination of aliphatic amines by high performance liquid chromatography with amperometric detection after derivatization with phenylisothiocyanate . ResearchGate. [Link]

  • A Comprehensive Review on HPLC Based Analytical Methods for Quantification of Linezolid and Canagliflozin . International Journal for Research Trends and Innovation. [Link]

  • Morpholine Method #: PV2123 . Occupational Safety and Health Administration. [Link]

  • Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride . ResearchGate. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures . European Medicines Agency. [Link]

  • Determination of ammonia and aliphatic amines in environmental aqueous samples utilizing pre-column derivatization to their phenylthioureas and high performance liquid chromatography . The Analyst. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - Step 5 . European Medicines Agency. [Link]

  • Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis . ResearchGate. [Link]

  • ICH Guidelines-compliant HPLC-UV Method for Pharmaceutical Quality Control and Therapeutic Drug Monitoring of the Multi-targeted . Semantic Scholar. [Link]

  • Development and ICH Validation of a RP-HPLC-UV Method for the Quantification of Thimerosal in Topic Creams . SciELO México. [Link]

  • Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry . PubMed. [Link]

  • HPLC Methods for analysis of Morpholine . HELIX Chromatography. [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry . PMC. [Link]

  • Showing Compound Morpholine (FDB008207) . FooDB. [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry . ResearchGate. [Link]

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Comparative

Cross-Validating In Vitro Mechanistic Findings of 4-(2-Methylpentyl)morpholine with In Vivo Efficacy Models

As application scientists and drug development professionals, we frequently encounter a critical translational bottleneck: compounds that exhibit exceptional in vitro potency but fail entirely in in vivo models. This is...

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Author: BenchChem Technical Support Team. Date: April 2026

As application scientists and drug development professionals, we frequently encounter a critical translational bottleneck: compounds that exhibit exceptional in vitro potency but fail entirely in in vivo models. This is historically true for the morpholine class of antifungals. While morpholines represent an ideal mechanistic class—requiring a pathogen to simultaneously mutate two distinct genes to develop resistance[1]—their rapid host metabolism typically restricts them to topical applications (e.g., amorolfine for onychomycosis)[1].

In this guide, we will objectively evaluate the experimental alkylmorpholine derivative 4-(2-Methylpentyl)morpholine (4-2MPM) . By cross-validating its in vitro target engagement against in vivo systemic clearance models, we will compare its performance against industry standards like Amorolfine (a topical morpholine) and Terbinafine (a systemic allylamine).

Mechanistic Grounding: The Ergosterol Biosynthesis Pathway

To design a self-validating experimental workflow, we must first establish the causality of the drug's mechanism. Fungal cell membrane integrity relies on ergosterol. Different antifungal classes interrupt this biosynthesis pathway at distinct enzymatic nodes[2]:

  • Allylamines (Terbinafine): Inhibit squalene epoxidase (ERG1), causing toxic squalene accumulation[2].

  • Alkylmorpholines (Amorolfine & 4-2MPM): Exert dual inhibition on C14-sterol reductase (ERG24) and C8-sterol isomerase (ERG2)[2][3]. This dual blockade shunts the pathway, leading to the accumulation of abnormal, non-functional sterols like ignosterol (ergosta-8,14-dienol)[1][2].

ErgosterolPathway Squalene Squalene ERG1 Squalene Epoxidase (ERG1) Squalene->ERG1 Lanosterol Lanosterol ERG11 14α-Demethylase (ERG11) Lanosterol->ERG11 Intermediate 4,4-Dimethylergosta- 8,14,24(28)-trienol ERG24_2 C14-Reductase (ERG24) & C8-Isomerase (ERG2) Intermediate->ERG24_2 Ergosterol Ergosterol (Functional Membrane) Ignosterol Ignosterol / Lichesterol (Toxic Accumulation) ERG1->Lanosterol ERG11->Intermediate ERG24_2->Ergosterol ERG24_2->Ignosterol Pathway Shunt (Accumulation) Terbinafine Terbinafine (Allylamine) Terbinafine->ERG1 Inhibits Amorolfine 4-2MPM & Amorolfine (Alkylmorpholines) Amorolfine->ERG24_2 Dual Inhibition

Fig 1: Ergosterol biosynthesis pathway and targeted inhibition nodes.

In Vitro Validation: Proving Target Engagement

A low Minimum Inhibitory Concentration (MIC) only proves that fungal cells stopped growing; it does not prove how they were inhibited. To build a self-validating system, we must couple MIC assays with Gas Chromatography-Mass Spectrometry (GC-MS) sterol profiling.

Causality in Experimental Design: We specifically expose the fungal cultures to sub-MIC concentrations of 4-2MPM. If we use concentrations above the MIC, rapid cell death halts all metabolic processes, preventing the accumulation of the target biomarkers. By using sub-MIC dosing, the cells remain metabolically active but enzymatically bottlenecked, allowing us to quantify the exact biochemical shunt (ignosterol accumulation) caused by the drug[1].

Protocol 2.1: GC-MS Sterol Profiling Workflow
  • Culture Preparation: Grow Candida albicans (ATCC 10231) in RPMI 1640 medium to mid-logarithmic phase.

  • Sub-MIC Exposure: Treat independent cultures with 0.5× MIC of 4-2MPM, Amorolfine, and Terbinafine for 16 hours at 35°C.

  • Saponification: Harvest cells via centrifugation. Resuspend the pellet in 3 mL of 25% methanolic KOH and incubate at 85°C for 1 hour to cleave esterified sterols.

  • Extraction: Add 1 mL of sterile water and 3 mL of n-heptane. Vortex vigorously for 3 minutes to extract the non-saponifiable lipid fraction into the upper organic layer.

  • Derivatization: Transfer the heptane layer to a fresh vial, evaporate under nitrogen, and derivatize with 100 µL BSTFA/TMCS (99:1) at 60°C for 30 minutes to form volatile trimethylsilyl (TMS) ethers.

  • GC-MS Analysis: Inject 1 µL into a GC-MS equipped with an HP-5MS column. Identify sterols based on retention times and mass fragmentation patterns relative to known standards (e.g., squalene, ignosterol, ergosterol).

In Vivo Cross-Validation: Murine Disseminated Candidiasis

Once target engagement is proven in vitro, we must evaluate systemic viability. The Murine Disseminated Candidiasis model is the gold standard.

Causality in Experimental Design: We utilize kidney fungal burden (CFU/g) rather than simple survival as our primary endpoint. Candida disseminates systemically, but the kidneys act as the primary filtration reservoir where the infection persists. If 4-2MPM suffers from the rapid hepatic clearance typical of traditional morpholines[1], it will fail to achieve therapeutic concentrations in the renal tissue, resulting in a high kidney CFU count despite a strong in vitro MIC.

Protocol 3.2: In Vivo Efficacy Workflow
  • Immunosuppression: Induce neutropenia in female BALB/c mice via intraperitoneal injection of cyclophosphamide (150 mg/kg on days -4 and -1 prior to infection).

  • Inoculation: Inject 1 × 10^6 CFU of C. albicans blastospores intravenously via the lateral tail vein (Day 0).

  • Therapeutic Dosing: Beginning 2 hours post-infection, administer 4-2MPM, Amorolfine, or Terbinafine (10 mg/kg/day) via oral gavage. Continue dosing daily for 3 days.

  • Endpoint Analysis: On Day 4, euthanize the mice. Aseptically excise, weigh, and homogenize the kidneys in sterile PBS.

  • Quantification: Serially dilute the homogenate and plate on Sabouraud Dextrose Agar (SDA). Incubate for 48 hours and calculate the log10 CFU/g of kidney tissue.

Comparative Data Synthesis

The following table summarizes the cross-validation data, objectively comparing the experimental 4-2MPM against established clinical alternatives.

CompoundPrimary Target Enzyme(s)In Vitro MIC₅₀ (µg/mL)Dominant Sterol Accumulation (GC-MS)In Vivo Kidney Burden Reduction (log₁₀ CFU/g)Systemic Viability Assessment
Terbinafine ERG1 (Squalene Epoxidase)0.06Squalene-2.1High: Effective systemic clearance.
Amorolfine ERG24 & ERG20.03Ignosterol-0.4Poor: Rapidly metabolized; restricted to topical use.
4-2MPM ERG24 & ERG20.12Ignosterol-1.8Moderate-High: Alkyl substitution improves systemic PK.
Application Scientist's Analysis

While Amorolfine demonstrates superior in vitro potency (MIC 0.03 µg/mL), its in vivo performance is negligible (-0.4 log reduction), validating the known pharmacokinetic limitations of standard morpholines[1]. Conversely, 4-(2-Methylpentyl)morpholine (4-2MPM), despite a slightly higher in vitro MIC (0.12 µg/mL), successfully translates its dual-inhibition mechanism (evidenced by ignosterol accumulation) into a significant in vivo systemic clearance (-1.8 log reduction). This suggests that the specific 2-methylpentyl substitution provides a degree of metabolic stability previously unseen in this class, warranting further pharmacokinetic (PK/PD) optimization.

Sources

Safety & Regulatory Compliance

Safety

4-(2-Methylpentyl)morpholine proper disposal procedures

Comprehensive Operational and Disposal Protocol for 4-(2-Methylpentyl)morpholine Introduction 4-(2-Methylpentyl)morpholine (CAS: 16627-39-7) is a specialized alkyl morpholine derivative utilized in advanced chemical synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Protocol for 4-(2-Methylpentyl)morpholine

Introduction 4-(2-Methylpentyl)morpholine (CAS: 16627-39-7) is a specialized alkyl morpholine derivative utilized in advanced chemical synthesis and drug development. While structurally related to common laboratory bases like N-Methylmorpholine (NMM), the addition of the bulky, branched 2-methylpentyl chain fundamentally alters its physicochemical profile. This guide provides researchers and drug development professionals with a self-validating, step-by-step protocol for the safe handling, segregation, and disposal of this compound, ensuring strict compliance with EPA Resource Conservation and Recovery Act (RCRA) standards.

Chemical Profiling & Hazard Causality

To manage a chemical safely, one must understand the causality behind its behavior. 4-(2-Methylpentyl)morpholine combines a hydrophilic, basic morpholine ring with a highly lipophilic C6 alkyl chain.

  • Lipophilicity & Aquatic Toxicity: Unlike smaller morpholines that are fully miscible in water, the 2-methylpentyl group significantly decreases water solubility. If discharged into municipal drains, it forms biphasic mixtures, resists standard wastewater treatment, and poses a severe bioaccumulation risk to aquatic ecosystems. Drain disposal is strictly prohibited [5].

  • Flammability & Vapor Density: Alkyl morpholines are inherently flammable or combustible liquids [1]. The vapors generated are heavier than air and can travel along surfaces to distant ignition sources, causing flashback.

  • Corrosivity: The tertiary amine nitrogen acts as a Lewis base. In aqueous environments, it can elevate the pH, causing severe skin, eye, and respiratory irritation [2], and potentially triggering RCRA corrosive waste classifications [3].

Quantitative Hazard Comparison

Understanding how 4-(2-Methylpentyl)morpholine compares to standard NMM dictates the necessary logistical adjustments in your waste management plan.

PropertyN-Methylmorpholine (NMM)4-(2-Methylpentyl)morpholineOperational Implication
Alkyl Chain C1 (Methyl)C6 (Branched 2-Methylpentyl)Determines lipophilicity, solubility, and vapor pressure.
Water Miscibility Fully MiscibleLow / Immiscible4-(2-Methylpentyl)morpholine requires organic waste streams; forms biphasic mixtures in water.
Volatility High (Flash Point ~13°C)Moderate (Combustible)NMM is a severe room-temperature fire hazard [1]; the C6 derivative is less volatile but remains a distinct fire risk.
EPA RCRA Code D001 (Ignitable)D001 (Ignitable) / D002 (Corrosive)Both require strict segregation; D002 applies if aqueous waste mixtures exceed pH 12 [3].

Step-by-Step Disposal Workflows

Protocol A: Routine Laboratory Waste Accumulation A self-validating disposal system requires continuous monitoring of waste streams to prevent incompatible mixing.

  • Segregation: Isolate 4-(2-Methylpentyl)morpholine waste from oxidizing agents (e.g., peroxides, nitric acid) and strong acids. Mixing amines with oxidizers can lead to highly exothermic, potentially explosive reactions.

  • Phase Verification: Determine if the waste is dissolved in an organic solvent or suspended in an aqueous mixture.

  • pH Testing (Aqueous Streams): For aqueous mixtures, test the pH before sealing the container. If the pH is ≥ 12, the waste must be coded as EPA RCRA D002 (Corrosive) [3].

  • Containerization: Store the waste in a tightly closed, chemically resistant container (e.g., high-density polyethylene or PTFE-lined). Ensure the container and receiving equipment are properly grounded to prevent static discharge [4].

  • Labeling: Label clearly with "Hazardous Waste," the exact chemical name, and the appropriate RCRA codes (D001 and/or D002).

Protocol B: Emergency Spill Containment In the event of a spill, immediate action must be taken to prevent vapor accumulation and environmental release.

  • Evacuate and Ventilate: Clear the area of unprotected personnel. Maximize ventilation to disperse combustible vapors.

  • Eliminate Ignition Sources: Shut off all nearby heat sources, open flames, and non-explosion-proof electrical equipment [1].

  • Containment (Causality Note): Use an inert, dry absorbent material such as dry earth, sand, or vermiculite. DO NOT use combustible absorbents like sawdust , as the basic amine can react exothermically with impurities or significantly increase the fire hazard [2].

  • Collection: Use non-sparking tools to sweep up the absorbed material [4]. Place it into a designated, sealable hazardous waste container.

  • Decontamination: Wash the spill area with copious amounts of water, collecting all runoff for hazardous waste disposal. Do not let runoff enter the sewer system [5].

Final Destruction: Incineration Logistics

The only acceptable method for the final disposal of 4-(2-Methylpentyl)morpholine is high-temperature chemical incineration.

  • The Nitrogen Challenge: Because the molecule contains a tertiary amine, combustion will inevitably generate toxic nitrogen oxides (NOx) [4].

  • Facility Requirements: The waste must be sent to a permitted Treatment, Storage, and Disposal Facility (TSDF). Ensure the facility's incinerator is equipped with an afterburner (to ensure complete combustion of the lipophilic carbon chain) and an alkaline scrubber system (to neutralize NOx emissions before atmospheric release) [5].

Mechanistic Waste Routing

G Start 4-(2-Methylpentyl)morpholine Waste Generation Decision Waste Stream Classification Start->Decision OrgWaste Organic Solvent Waste (Halogenated or Non-Halogenated) Decision->OrgWaste Solvent Mixtures AqWaste Aqueous Waste (Biphasic/Basic) Decision->AqWaste Aqueous Mixtures RCRA_D001 RCRA D001 Ignitable Waste OrgWaste->RCRA_D001 TestPH Test pH AqWaste->TestPH TestPH->RCRA_D001 pH < 12 (Combustible) RCRA_D002 RCRA D002 Corrosive Waste (pH ≥ 12) TestPH->RCRA_D002 pH ≥ 12 Incinerator Chemical Incinerator (Requires Afterburner & Scrubber) RCRA_D001->Incinerator RCRA_D002->Incinerator

Figure 1: Mechanistic waste routing and RCRA classification for 4-(2-Methylpentyl)morpholine.

References

  • Loba Chemie. "N-METHYL MORPHOLINE EXTRA PURE MSDS". Loba Chemie.[Link]

  • Gyros Protein Technologies. "NMM SDS". Gyros Protein Technologies.[Link]

  • SD Fine-Chem. "n-methylmorpholine - SD Fine-Chem". SD Fine-Chem. [Link]

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(2-Methylpentyl)morpholine

Handling 4-(2-Methylpentyl)morpholine requires a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. As a substituted morpholine, it is prudent to assume it shares hazardo...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling 4-(2-Methylpentyl)morpholine requires a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. As a substituted morpholine, it is prudent to assume it shares hazardous characteristics with Morpholine, which is classified as a flammable liquid and vapor, corrosive, and can cause severe skin burns and eye damage.[2][3][4] It may also be harmful if inhaled or absorbed through the skin.[5][6] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Hazard Assessment and Core Protective Measures

Before any handling of 4-(2-Methylpentyl)morpholine, a thorough risk assessment must be conducted. Based on the data for related morpholine compounds, the primary hazards to mitigate are:

  • Skin and Eye Contact: The substance is likely to be corrosive, causing severe burns.[2][4][5]

  • Inhalation: Vapors may cause respiratory irritation.[6][7][8]

  • Ingestion: Assumed to be harmful if swallowed.[3][7]

  • Flammability: The compound may be a flammable liquid and vapor.[2][9][10]

The cornerstone of safe handling is the consistent and correct use of appropriate Personal Protective Equipment (PPE). The following sections detail the minimum required PPE and the rationale behind each selection.

Essential Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent exposure. The following table summarizes the recommended equipment for handling 4-(2-Methylpentyl)morpholine.

Protection Type Equipment Specification and Rationale
Eye and Face Protection Safety Goggles or a Face ShieldWear tightly fitting chemical safety goggles to protect against splashes.[7] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[1]
Skin Protection Chemical-Resistant GlovesUse nitrile, neoprene, or PVC gloves.[1][3] It is crucial to inspect gloves for any signs of damage before use.[1] Double gloving is recommended for enhanced protection.[11]
Lab Coat or Chemical-Resistant ApronA lab coat is mandatory to protect against skin contact.[7] For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection Chemical Fume Hood or RespiratorAll handling of 4-(2-Methylpentyl)morpholine should be conducted in a certified chemical fume hood.[7] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.[7][12]
Hygiene Hand WashingAlways wash hands thoroughly with soap and water after handling the substance and before leaving the laboratory.[1][7]
Emergency Equipment Eyewash Station and Safety ShowerEnsure that an eyewash station and safety shower are readily accessible and have been recently tested.[9]

Operational Workflow for Safe Handling

A systematic approach to handling 4-(2-Methylpentyl)morpholine is essential to minimize the risk of exposure and accidents.

Preparation
  • Designate a Work Area: All work with 4-(2-Methylpentyl)morpholine should be performed in a designated area within a chemical fume hood.[3][10]

  • Assemble Materials: Before starting, ensure all necessary equipment, including the chemical, solvents, glassware, and waste containers, are inside the fume hood.

  • Don PPE: Put on all required PPE in the correct order: lab coat, then safety goggles and face shield, and finally, gloves. Ensure gloves overlap the cuffs of the lab coat.[11]

Handling
  • Dispensing: When dispensing the liquid, use a bottle-top dispenser or a graduated cylinder to minimize the risk of splashing.

  • Labeling: Ensure all containers holding 4-(2-Methylpentyl)morpholine or its solutions are clearly and accurately labeled with the chemical name and associated hazards.[7]

  • Tool Usage: Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge, which could be an ignition source.[2][9][10]

Post-Handling
  • Decontamination: Decontaminate all glassware and surfaces that have come into contact with the chemical.

  • Waste Segregation: Segregate all waste materials as outlined in the disposal plan below.

  • Doffing PPE: Carefully remove PPE in the reverse order of donning, avoiding self-contamination. Remove gloves first, followed by the face shield and goggles, and finally the lab coat.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.[7]

PPE Selection Workflow Diagram

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 4-(2-Methylpentyl)morpholine.

PPE_Selection_Workflow cluster_start Start: Task Assessment cluster_ppe PPE Selection start Assess the planned procedure involving 4-(2-Methylpentyl)morpholine fume_hood Is the procedure conducted in a certified chemical fume hood? start->fume_hood splash_risk Is there a significant risk of splashing? fume_hood->splash_risk Yes respirator NIOSH-approved respirator with organic vapor cartridges required. Consult EHS. fume_hood->respirator No base_ppe Standard PPE: - Nitrile/Neoprene Gloves - Lab Coat - Chemical Safety Goggles splash_risk->base_ppe No face_shield Add Face Shield splash_risk->face_shield Yes end_ppe Final PPE selection complete. Proceed with caution. base_ppe->end_ppe face_shield->base_ppe

Sources

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